molecular formula C5H3ClN2O2 B130305 6-chloropyridazine-3-carboxylic Acid CAS No. 5096-73-1

6-chloropyridazine-3-carboxylic Acid

Katalognummer: B130305
CAS-Nummer: 5096-73-1
Molekulargewicht: 158.54 g/mol
InChI-Schlüssel: HHGZQZULOHYEOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloropyridazine-3-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGZQZULOHYEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423491
Record name 6-chloropyridazine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-73-1
Record name 6-Chloro-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloropyridazine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloropyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-chloropyridazine-3-carboxylic acid (CAS: 5096-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloropyridazine-3-carboxylic acid is a halogenated pyridazine (B1198779) derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive carboxylic acid group and a chlorine-substituted pyridazine ring, make it a versatile intermediate in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutics. The compound is a white to off-white crystalline solid under standard conditions and is utilized as a key intermediate in the production of pharmaceuticals and pesticides, including broad-spectrum antibacterial, insecticidal, and herbicidal agents.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
CAS Number 5096-73-1[3]
Molecular Formula C₅H₃ClN₂O₂[3]
Molecular Weight 158.54 g/mol [4]
Melting Point 148-151 °C[5]
Appearance White to off-white crystalline powder[1][2]
Solubility Moderately soluble in polar organic solvents such as DMF and methanol (B129727); sparingly soluble in water.[2]
pKa 2.68 ± 0.10 (Predicted)[2]

Spectroscopic Data:

While full spectral data is often proprietary to chemical suppliers, the following are the expected characteristic absorptions based on the structure of the molecule and data for analogous compounds.

  • ¹³C NMR: The carbon spectrum is expected to show signals for the five carbons of the pyridazine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is anticipated to appear in the range of 160-180 ppm. The aromatic carbons of the pyridazine ring would likely resonate between 120-160 ppm.

  • ¹H NMR: The proton NMR spectrum would display signals corresponding to the two protons on the pyridazine ring.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (typically 1690-1760 cm⁻¹), and C-Cl stretching vibrations.[6][7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound

The most common and scalable synthesis of this compound involves the oxidation of 3-chloro-6-methylpyridazine (B130396). This transformation can be achieved using strong oxidizing agents such as potassium dichromate or potassium permanganate (B83412) in the presence of a strong acid.

Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine

This protocol details the synthesis of this compound from 3-chloro-6-methylpyridazine using potassium dichromate.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate (K₂Cr₂O₇)

  • Crushed ice

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Mechanical stirrer

  • Cold water bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [1][6]

  • In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid (175 mL).

  • Slowly add 3-chloro-6-methylpyridazine (25 g, 194 mmol) to the flask while stirring.

  • Over a period of 40 minutes, add potassium dichromate (69 g, 234 mmol) in portions to the mixture, maintaining the internal temperature below 65°C using a cold water bath.

  • After the addition is complete, maintain the reaction mixture at 60°C for 3 hours.

  • Cool the mixture and then rapidly cool it by pouring it onto 200 g of crushed ice.

  • Extract the aqueous mixture with ethyl acetate (8 x 200 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

A diagram of the synthesis workflow is provided below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-chloro-6-methylpyridazine reaction Oxidation at 60°C start1->reaction start2 K2Cr2O7 / H2SO4 start2->reaction workup1 Quenching with Ice reaction->workup1 workup2 Ethyl Acetate Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 product This compound workup3->product

Synthesis workflow for this compound.

Key Reactions and Derivatives

The reactivity of this compound is dominated by the carboxylic acid moiety, which readily undergoes esterification, amidation, and conversion to the more reactive acyl chloride. These transformations are pivotal for its use as a versatile building block.

Formation of Acyl Chloride

The carboxylic acid can be converted to the highly reactive 6-chloropyridazine-3-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a key intermediate for the synthesis of esters and amides under mild conditions.[8][9]

Experimental Protocol: Synthesis of 6-chloropyridazine-3-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 6-chloropyridazine-3-carbonyl chloride, which can often be used in the next step without further purification.

Esterification

Ester derivatives of this compound are important intermediates. For example, methyl 6-chloropyridazine-3-carboxylate is a key precursor in the synthesis of various bioactive compounds.[1] Esterification can be achieved via Fischer esterification under acidic conditions or by reacting the corresponding acyl chloride with an alcohol.

Experimental Protocol: Methyl Esterification

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-chloropyridazine-3-carboxylate.

Amidation

Amide derivatives are frequently synthesized from this compound due to their prevalence in pharmacologically active molecules. The most efficient method involves the reaction of the acyl chloride with a primary or secondary amine.[8]

Experimental Protocol: Synthesis of 6-chloropyridazine-3-carboxamide

Materials:

  • 6-chloropyridazine-3-carbonyl chloride

  • Ammonia (B1221849) solution (or a primary/secondary amine)

  • Tetrahydrofuran (THF)

  • Ice water bath

Procedure: [1]

  • Dissolve 6-chloropyridazine-3-carbonyl chloride in THF in a reaction flask.

  • In a separate flask, prepare a mixture of aqueous ammonia in THF and cool it in an ice water bath.

  • Slowly add the solution of the acyl chloride to the cold ammonia mixture with vigorous stirring. A precipitate will form immediately.

  • After the addition is complete, continue stirring at room temperature for a few hours.

  • Pour the reaction mixture into ice water to ensure complete precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 6-chloropyridazine-3-carboxamide.

The following diagram illustrates the key reaction pathways of this compound.

G This compound This compound 6-chloropyridazine-3-carbonyl chloride 6-chloropyridazine-3-carbonyl chloride This compound->6-chloropyridazine-3-carbonyl chloride SOCl2 or (COCl)2 Ester Derivative Ester Derivative This compound->Ester Derivative R'OH, H+ 6-chloropyridazine-3-carbonyl chloride->Ester Derivative R'OH Amide Derivative Amide Derivative 6-chloropyridazine-3-carbonyl chloride->Amide Derivative R'R''NH

Key reaction pathways of this compound.

Application in Drug Development: Stearoyl-CoA Desaturase (SCD1) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[10][11] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[12][13]

Mechanism of SCD1 Inhibition

SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA to oleoyl-CoA.[4][6] SCD1 inhibitors bind to the enzyme, blocking its catalytic activity. This leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which in turn affects cellular processes such as membrane fluidity, signal transduction, and lipid storage.[14]

The diagram below illustrates the role of SCD1 in the fatty acid metabolism pathway and the point of intervention by an SCD1 inhibitor.

G cluster_pathway Fatty Acid Metabolism cluster_inhibitor Inhibition SFA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) SCD1->MUFA Inhibitor SCD1 Inhibitor (derived from 6-chloropyridazine- 3-carboxylic acid) Inhibitor->SCD1

Mechanism of Stearoyl-CoA Desaturase 1 (SCD1) inhibition.
Example of a this compound-derived SCD1 Inhibitor: CAY10566

CAY10566 is a potent and selective SCD1 inhibitor that incorporates the this compound scaffold.[15] It demonstrates inhibitory activity in the nanomolar range against both human and mouse SCD1.[16] The synthesis of such complex molecules highlights the utility of this compound as a starting material in multi-step drug discovery programs.

The general synthetic strategy involves the amidation of this compound (or its acyl chloride) with a suitable amine-containing fragment, followed by further chemical modifications to arrive at the final inhibitor structure.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity and commercial availability make it an attractive starting material for researchers in medicinal chemistry and related fields. The successful incorporation of this scaffold into potent enzyme inhibitors, such as those targeting SCD1, underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid scientists and drug development professionals in leveraging this important chemical entity in their research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloropyridazine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details quantitative property data, experimental protocols for their determination, and logical workflows for synthesis and analysis.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₂--INVALID-LINK--
Molecular Weight 158.54 g/mol --INVALID-LINK--
Melting Point 148-151 °C--INVALID-LINK--
Boiling Point No data available--INVALID-LINK--
pKa (Predicted) 3.24 ± 0.10--INVALID-LINK--
logP (Computed) 0.7--INVALID-LINK--
Solubility Soluble in water, ethanol, methanol, and DMSO. Slightly soluble in chloroform.--INVALID-LINK--
Appearance White crystalline powder1

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions.

Synthesis of this compound

This protocol is based on the oxidation of 3-chloro-6-methylpyridazine (B130396).[2][3]

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium dichromate (K₂Cr₂O₇)

  • Crushed ice

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a reaction flask, dissolve 3-chloro-6-methylpyridazine (155.6 mmol) in 140 mL of concentrated sulfuric acid.

  • With stirring, slowly add powdered potassium dichromate (55.40 g), ensuring the reaction temperature is maintained below 50°C.

  • After the addition is complete, continue stirring at 50°C for 4 hours.

  • Cool the resulting viscous, dark green liquid and carefully pour it over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (6 x 400 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under vacuum to yield this compound.

Melting Point Determination

This protocol describes the capillary method for determining the melting point of a solid organic compound.[4][5][6][7][8]

Materials:

  • This compound (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with heating oil

  • Calibrated thermometer

Procedure:

  • Pack a small amount of the finely powdered sample into a capillary tube to a height of approximately 3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.

  • Heat the apparatus at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

  • For accuracy, perform the determination in triplicate and report the average melting range.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the standard technique for the experimental determination of logP.[9][10][11][12][13]

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Mechanical shaker or vortex mixer

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of the compound in the aqueous phase.

  • Add a known volume of the aqueous solution and an equal volume of the n-octanol to a separatory funnel.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation may be used to break up any emulsions.

  • Carefully withdraw aliquots from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[14][15][16]

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water (CO₂-free)

  • Calibrated pH meter with an electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution gently.

  • Add the standardized base solution in small, precise increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow start Start reagent1 3-chloro-6-methylpyridazine in conc. H₂SO₄ start->reagent1 process1 Slowly add K₂Cr₂O₇ (<50°C) reagent1->process1 process2 Stir at 50°C for 4 hours process1->process2 process3 Quench with crushed ice process2->process3 process4 Extract with Ethyl Acetate process3->process4 process5 Dry organic phase (Na₂SO₄) process4->process5 process6 Concentrate under vacuum process5->process6 end 6-Chloropyridazine- 3-carboxylic Acid process6->end

Caption: Synthesis workflow for this compound.

Melting_Point_Workflow start Start: Obtain Sample prep Prepare Sample: Finely powder and pack into capillary tube start->prep setup Setup: Place capillary in melting point apparatus prep->setup heat Heat slowly (1-2°C / min) setup->heat observe Observe Sample heat->observe record_start Record T₁: First liquid appears observe->record_start Melting begins record_end Record T₂: Completely molten observe->record_end Melting complete end Result: Melting Range (T₁ - T₂) record_start->end record_end->end

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Chloropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 6-chloropyridazine-3-carboxylic acid. An essential building block in medicinal chemistry and agrochemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules, notably as an inhibitor of stearoyl-CoA desaturase (SCD). This document collates structural data, spectroscopic information, and detailed experimental protocols for its synthesis and analysis. Furthermore, it elucidates the pertinent signaling pathways associated with its biological activity, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridazine (B1198779) ring substituted with a chlorine atom and a carboxylic acid group.[1]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 5096-73-1[1]
Molecular Formula C₅H₃ClN₂O₂[1]
Molecular Weight 158.54 g/mol [1]
SMILES C1=CC(=NN=C1C(=O)O)Cl[1]
InChI InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)[1]

Physical Properties:

PropertyValue
Appearance White to off-white solid[1]
Solubility Sparingly soluble in water[1]

Bonding and Molecular Geometry

The pyridazine ring is an aromatic, six-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity dictates a planar geometry for the ring system. The carbon-carbon and carbon-nitrogen bonds within the ring will exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems. The presence of the electronegative chlorine atom and the electron-withdrawing carboxylic acid group will influence the electron density distribution within the pyridazine ring.

The carboxylic acid group, with its sp² hybridized carbonyl carbon, also possesses a planar geometry. The C=O double bond will be significantly shorter than the C-O single bond. Intermolecular hydrogen bonding is expected to be a dominant feature in the solid state, with the carboxylic acid proton forming strong hydrogen bonds with the nitrogen atoms of adjacent pyridazine rings or the carbonyl oxygen of neighboring carboxylic acid groups.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridazine ring and the acidic proton of the carboxylic acid. The protons on the pyridazine ring will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position can be sensitive to solvent and concentration.[2]

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the most downfield position (typically 165-185 ppm).[2] The carbon atoms of the pyridazine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the chlorine atom will also show a characteristic chemical shift.

Predicted ¹³C NMR Chemical Shifts (ppm) Assignment
165 - 185C=O (Carboxylic acid)
125 - 150C in aromatic ring
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid. A strong C=O stretching vibration will be observed around 1700-1730 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridazine ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will be present in the fingerprint region.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500 - 3300 (broad)
C=O stretch (Carboxylic acid)1700 - 1730
C=C and C=N stretch (Aromatic)1400 - 1600
C-Cl stretch< 800
Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.54). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridazine ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the oxidation of 3-chloro-6-methylpyridazine (B130396).

G cluster_0 Synthesis of this compound 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine 6-chloropyridazine-3-carboxylic_acid 6-chloropyridazine-3-carboxylic_acid 3-chloro-6-methylpyridazine->6-chloropyridazine-3-carboxylic_acid Oxidation (e.g., KMnO₄ or CrO₃)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in a suitable solvent such as water or a mixture of water and pyridine.

  • Addition of Oxidant: Slowly add an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), to the solution while maintaining the temperature with a cooling bath.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature. If KMnO₄ was used, filter off the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or water.

Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the chloro-substituted pyridazine ring.

  • Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), and reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Pyridazine Ring: The chlorine atom on the pyridazine ring can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism.[3] SCD catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids.[4] Inhibition of SCD has therapeutic potential in various diseases, including metabolic disorders and cancer.

Mechanism of SCD Inhibition

The inhibition of SCD by this compound derivatives leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This alteration in the cellular lipid profile can trigger several downstream signaling events.

G cluster_0 Mechanism of SCD Inhibition SCD_Inhibitor 6-Chloropyridazine-3-carboxylic Acid Derivative SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SCD_Inhibitor->SCD1 Inhibits SFA_to_MUFA Saturated Fatty Acids -> Monounsaturated Fatty Acids SCD1->SFA_to_MUFA Catalyzes Altered_Lipid_Profile Altered Cellular Lipid Profile SFA_to_MUFA->Altered_Lipid_Profile

Caption: Inhibition of SCD1 by this compound derivatives.

Downstream Signaling Pathways

The altered lipid profile resulting from SCD inhibition can impact key signaling pathways involved in cellular metabolism and survival, such as the AMP-activated protein kinase (AMPK) and the sterol regulatory element-binding protein (SREBP) pathways.

  • AMPK Pathway: The accumulation of saturated fatty acids can lead to cellular stress, which in turn can activate AMPK. Activated AMPK is a master regulator of cellular energy homeostasis and generally promotes catabolic pathways while inhibiting anabolic processes, including lipid synthesis.

  • SREBP Pathway: SREBPs are transcription factors that regulate the expression of genes involved in lipid synthesis. The activity of SREBPs can be modulated by the cellular lipid status. Inhibition of SCD can lead to a decrease in the activity of SREBP-1c, a key regulator of fatty acid synthesis.

G cluster_0 Downstream Signaling of SCD Inhibition SCD_Inhibition SCD Inhibition SFA_Accumulation Increased Saturated Fatty Acids SCD_Inhibition->SFA_Accumulation SREBP_Inhibition SREBP-1c Inhibition SFA_Accumulation->SREBP_Inhibition Cellular_Stress Cellular Stress SFA_Accumulation->Cellular_Stress AMPK_Activation AMPK Activation Lipogenesis_Inhibition Decreased Lipogenesis AMPK_Activation->Lipogenesis_Inhibition Inhibits SREBP_Inhibition->Lipogenesis_Inhibition Inhibits Cellular_Stress->AMPK_Activation

References

The Emergence of a Versatile Intermediate: A Technical Guide to 6-Chloropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridazine-3-carboxylic acid, a halogenated pyridazine (B1198779) derivative, has emerged as a critical building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers. While a singular "discovery" of this compound is not attributed to a specific individual or date, its prominence in scientific literature began to rise in the late 20th century, coinciding with the expansion of research into heterocyclic compounds for bioactive applications.

Introduction

This compound (CAS No. 5096-73-1) is a white to off-white crystalline solid.[1] Its structure, featuring a pyridazine ring substituted with a chlorine atom and a carboxylic acid group, provides two reactive centers for further chemical modifications. This dual reactivity has made it a valuable intermediate in the development of a wide range of functionalized molecules, particularly in the search for new therapeutic agents and crop protection chemicals.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₃ClN₂O₂[1]
Molecular Weight 158.54 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 148-151 °C[3]
Solubility Sparingly soluble in water; moderately soluble in polar organic solvents like methanol (B129727) and dimethylformamide.[1]
CAS Number 5096-73-1

Key Synthetic Routes

The synthesis of this compound is primarily achieved through two main routes: the oxidation of a methyl precursor and the hydrolysis of its corresponding ester.

Oxidation of 3-Chloro-6-methylpyridazine (B130396)

A common and effective method for the preparation of this compound involves the oxidation of 3-chloro-6-methylpyridazine. This reaction is typically carried out in a strong acidic medium using a potent oxidizing agent.

G cluster_0 Oxidation of 3-Chloro-6-methylpyridazine A 3-Chloro-6-methylpyridazine D Reaction Mixture A->D B Oxidizing Agent (e.g., K₂Cr₂O₇ or KMnO₄) B->D C Sulfuric Acid (H₂SO₄) C->D E This compound D->E Oxidation

Synthetic pathway for this compound via oxidation.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate (K₂Cr₂O₇)

  • Crushed ice

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask maintained in an ice bath, slowly add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to concentrated sulfuric acid (60 mL).[3]

  • With continuous stirring, add potassium dichromate (35g, 0.12 mol) in portions, ensuring the reaction temperature is maintained.[3]

  • After the addition is complete, heat the mixture to 50°C and stir for 2 hours.[3]

  • Cool the reaction mixture and pour it over 200 mL of crushed ice.[3]

  • Extract the aqueous mixture with ethyl acetate (5 x 200 mL).[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the solution under reduced pressure to yield the crude product.[3]

  • Recrystallize the crude product from methanol to obtain pure this compound.[3]

Quantitative Data:

ReactantMolesOxidizing AgentMolesTemperatureTimeYieldReference
3-chloro-6-methylpyridazine0.06K₂Cr₂O₇0.1250°C2h65%[3]
3-chloro-6-methylpyridazine0.06KMnO₄0.2480°C2h52%[3]
Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

Another widely used method is the hydrolysis of the corresponding ethyl ester, ethyl 6-chloropyridazine-3-carboxylate. This reaction is typically performed under basic conditions followed by acidification.

G cluster_1 Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate A Ethyl 6-chloropyridazine-3-carboxylate D Intermediate Salt A->D B Base (e.g., LiOH or NaOH) B->D C Solvent (e.g., THF/Water) C->D F This compound D->F Hydrolysis E Acid (e.g., HCl) E->F Acidification

Synthetic pathway for this compound via hydrolysis.

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in THF (10 mL).[1]

  • In a separate container, dissolve lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL).[1]

  • Add the LiOH solution to the solution of the ester.[1]

  • Stir the resulting mixture at ambient temperature for 45 minutes.[1]

  • Pour the reaction mixture into 2M hydrochloric acid.[1]

  • Extract the aqueous mixture with dichloromethane.[1]

  • Combine the organic extracts and evaporate the solvent to obtain this compound as a white solid.[1]

Quantitative Data:

ReactantMolesBaseMolesTemperatureTimeYieldReference
Ethyl 6-chloropyridazine-3-carboxylate5.36 mmolLiOH26.8 mmolAmbient45 min91%[1]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules. Its carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the chlorine atom can be displaced through nucleophilic substitution reactions. These transformations enable the introduction of diverse functional groups, leading to the generation of compound libraries for screening in drug discovery and agrochemical research.[2][3] For instance, it is a known precursor in the preparation of certain stearoyl-CoA desaturase inhibitors.

Conclusion

While the precise origins of this compound are not pinpointed to a single discovery, its establishment as a key synthetic intermediate is undeniable. The synthetic routes outlined in this guide, particularly the oxidation of 3-chloro-6-methylpyridazine and the hydrolysis of its ethyl ester, offer reliable and scalable methods for its production. The continued exploration of its chemical reactivity promises to yield novel molecules with significant potential in medicine and agriculture, underscoring its importance for researchers in these fields.

References

Spectroscopic Profile of 6-Chloropyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 6-chloropyridazine-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, offering detailed spectral analysis and the methodologies for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 5096-73-1[1]

  • Molecular Formula: C₅H₃ClN₂O₂[1][2]

  • Molecular Weight: 158.54 g/mol [1][2]

  • Appearance: White to off-white crystalline solid.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.1d~9.0H-4
~7.9d~9.0H-5
>10 (broad)s--COOH

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165-COOH
~155C-6
~150C-3
~130C-4
~128C-5
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600-1450MediumC=C and C=N stretching (Aromatic ring)
~1300MediumC-O stretch
Below 800MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
158/160Major[M]⁺, Molecular ion peak (isotopic pattern for Cl)
141/143Fragment[M-OH]⁺
113/115Fragment[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route involves the oxidation of 3-chloro-6-methylpyridazine (B130396). In a typical procedure, 3-chloro-6-methylpyridazine is dissolved in concentrated sulfuric acid and cooled in an ice bath. An oxidizing agent, such as potassium permanganate (B83412) or potassium dichromate, is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred for several hours and then worked up by pouring it onto ice, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.

  • Parameters:

    • Ionization mode: Positive or negative ion mode

    • Mass range: m/z 50-500

    • Capillary voltage and cone voltage are optimized to achieve good signal intensity and fragmentation.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Material (3-chloro-6-methylpyridazine) Oxidation Oxidation Start->Oxidation Workup Work-up & Purification Oxidation->Workup Product This compound Workup->Product NMR NMR (¹H, ¹³C) Product->NMR IR FT-IR Product->IR MS Mass Spec Product->MS

Diagram 1: Workflow from synthesis to spectroscopic analysis.

Data_Interpretation_Flow cluster_data Raw Spectroscopic Data cluster_interpretation Data Interpretation NMR_data NMR Spectra (Chemical Shifts, Multiplicities) Structure_Elucidation Structural Elucidation NMR_data->Structure_Elucidation IR_data IR Spectrum (Absorption Bands) Functional_Groups Functional Group Identification IR_data->Functional_Groups MS_data Mass Spectrum (m/z values, Isotopic Pattern) Molecular_Formula_Confirmation Molecular Formula & Weight Confirmation MS_data->Molecular_Formula_Confirmation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Formula_Confirmation->Final_Structure

Diagram 2: Logical flow of spectroscopic data interpretation.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, characterized by an electron-deficient pyridazine (B1198779) ring, render it an important scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, supported by experimental data and detailed protocols.

The core structure features two key reactive sites: the carboxylic acid group at the 3-position and the carbon-chlorine bond at the 6-position. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, coupled with the electronegativity of the chlorine atom, makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the carboxylic acid moiety allows for a variety of derivatizations, most notably amide bond formations, which are crucial for developing compounds with desired pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

The most common and scalable synthesis of this compound involves the oxidation of 3-chloro-6-methylpyridazine (B130396).[1][2] An alternative route is the hydrolysis of its corresponding ethyl ester.[1]

Oxidation of 3-Chloro-6-methylpyridazine

This method utilizes a strong oxidizing agent, such as potassium dichromate in concentrated sulfuric acid, to convert the methyl group to a carboxylic acid.

Experimental Protocol:

  • In a reaction vessel equipped with a mechanical stirrer and a cooling bath, slowly add 3-chloro-6-methylpyridazine (1.0 eq) to concentrated sulfuric acid (approx. 5-7 volumes) while maintaining the temperature below 10°C.

  • Once the addition is complete, add potassium dichromate (approx. 1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 65°C.[1]

  • After the addition of the oxidizing agent, stir the reaction mixture at 60°C for 3-4 hours.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[1]

Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

This method is suitable for laboratory-scale synthesis and involves the saponification of the corresponding ester using a base like lithium hydroxide (B78521).

Experimental Protocol:

  • Dissolve ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1 v/v).

  • Add lithium hydroxide (5.0 eq) to the solution and stir the mixture at room temperature for approximately 45 minutes.

  • Upon completion of the reaction (monitored by TLC), acidify the mixture with 2M hydrochloric acid.

  • Extract the product with dichloromethane (B109758) (DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired carboxylic acid.

Reactivity and Electrophilicity

The reactivity of this compound is dominated by two main centers of electrophilicity: the carbonyl carbon of the carboxylic acid and the C6 carbon of the pyridazine ring.

G cluster_main Reactivity of this compound 6-Chloropyridazine-3-Carboxylic_Acid This compound Amide_Formation Amide Bond Formation (at COOH) 6-Chloropyridazine-3-Carboxylic_Acid->Amide_Formation Amine, Coupling Agent Esterification Esterification (at COOH) 6-Chloropyridazine-3-Carboxylic_Acid->Esterification Alcohol, Acid Catalyst SNAr Nucleophilic Aromatic Substitution (at C6-Cl) 6-Chloropyridazine-3-Carboxylic_Acid->SNAr Nucleophile (e.g., R-NH2, R-SH, R-OH) Amides Pyridazine Carboxamides Amide_Formation->Amides Esters Pyridazine Carboxylate Esters Esterification->Esters Substituted_Pyridazines 6-Substituted Pyridazine Derivatives SNAr->Substituted_Pyridazines

Key reaction pathways of this compound.
Reactions at the Carboxylic Acid Group

The carboxylic acid functionality can be readily converted into a variety of other functional groups, with amide bond formation being the most prominent in drug discovery.

The formation of amides from this compound is a cornerstone of its use in medicinal chemistry. This transformation is typically achieved by activating the carboxylic acid followed by the addition of an amine.

General Experimental Protocol for Amide Coupling:

  • Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1.1 eq) or EDC (1.1 eq) in combination with HOBt (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Stir the reaction for 15-30 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (typically 2-24 hours, monitored by LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Amine SubstrateCoupling ReagentsSolventYield (%)Reference
AmmoniaThionyl Chloride, then NH₃THFHigh[3]
Various AminesHATU, DIPEADMF60-90General Protocol
AnilinesEDC, HOBt, DIPEADCM50-85General Protocol

Esterification of this compound can be accomplished under standard conditions, such as Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.

General Experimental Protocol for Esterification:

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the corresponding ester.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The pyridazine ring, being electron-deficient, facilitates nucleophilic attack, particularly at the carbon atom bearing the chlorine leaving group. This SNAr reaction is a powerful tool for introducing diverse functionalities at the 6-position.

General Experimental Protocol for SNAr:

  • Dissolve this compound or its ester/amide derivative (1.0 eq) in a suitable solvent such as isopropanol, DMF, or DMSO.

  • Add the nucleophile (1.0-1.5 eq), which can be an amine, thiol, or alcohol.

  • Add a base, if necessary, to deprotonate the nucleophile (e.g., K₂CO₃, NaH, or an amine base like triethylamine).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and, if necessary, dilute with water to precipitate the product or prepare for extraction.

  • Isolate the product by filtration or extraction with an appropriate organic solvent.

  • Purify the product by recrystallization or column chromatography.

NucleophileBaseSolventTemperatureProductYield (%)Reference
Sodium Methoxide-MethanolReflux6-methoxypyridazine-3-carboxylic acid65[2]
Primary AminesK₂CO₃IsopropanolReflux6-alkylaminopyridazine-3-carboxylic acid derivativesModerate to High[4]
Benzylamine---6-benzylaminopyridazine-3-carboxylic acid-[4]

Application in Drug Discovery

This compound is a privileged scaffold in drug discovery due to its ability to engage in key interactions with biological targets and its synthetic tractability, allowing for the generation of large and diverse compound libraries.

G cluster_workflow Drug Discovery Workflow with this compound Scaffold Start Starting Material: This compound Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis Amide Coupling & SNAr Reactions HTS High-Throughput Screening (HTS) against Biological Target Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Preclinical Preclinical Development Lead_Optimization->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical

A conceptual drug discovery workflow utilizing the this compound scaffold.
Case Study: Dopamine (B1211576) β-Hydroxylase (DBH) Inhibitors

Derivatives of this compound have been investigated as inhibitors of dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[4] Inhibition of DBH is a therapeutic strategy for conditions such as congestive heart failure and hypertension. In these inhibitors, the pyridazine nitrogen atoms and the carboxamide group often act as key pharmacophoric features, forming hydrogen bonds and other interactions within the enzyme's active site.[5] The 6-position, accessed via SNAr, allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4]

G cluster_pathway Simplified Dopamine to Norepinephrine Conversion Pathway Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Inhibitor 6-Alkylaminopyridazine-3-carboxylic acid derivative Inhibitor->DBH Inhibition

Inhibition of Dopamine β-Hydroxylase by pyridazine derivatives.
Other Therapeutic Areas

The this compound scaffold has been employed in the development of:

  • ALK5 Inhibitors: For the treatment of fibrosis and cancer.

  • CB2 Agonists: For potential therapeutic applications in inflammatory and neuropathic pain.[1]

  • Anticancer Agents: Acting through various mechanisms, including apoptosis induction.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its well-defined reactivity at both the carboxylic acid and the C6-chloro position allows for the systematic and efficient generation of diverse chemical libraries. The electrophilic nature of the pyridazine ring at the 6-position makes it an excellent substrate for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups to probe the chemical space around a biological target. A thorough understanding of its reactivity and synthetic utility is crucial for researchers aiming to leverage this scaffold in the design and development of novel therapeutic agents.

References

Theoretical and Experimental Insights into 6-Chloropyridazine-3-Carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridazine-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and experimental properties, consolidating available data to support its application in research and development. While dedicated theoretical studies on this specific molecule are not extensively published, this document compiles computed data and draws parallels from computational analyses of structurally related compounds to offer valuable insights. The guide encompasses physicochemical properties, spectroscopic data, and synthetic applications, presenting quantitative information in accessible tables and workflows in graphical representations.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridazine (B1198779) ring, featuring a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. These substituents significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Computed Molecular Descriptors

Computational models provide essential baseline information for understanding the molecule's characteristics. The following table summarizes key computed descriptors for this compound.

DescriptorValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₅H₃ClN₂O₂PubChem[1]
Molecular Weight 158.54 g/mol PubChem[1]
Monoisotopic Mass 157.9883050 DaPubChem[1]
InChI InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)PubChem[1]
InChIKey HHGZQZULOHYEOH-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC(=NN=C1C(=O)O)ClPubChem[1]
Topological Polar Surface Area (TPSA) 63.1 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Experimental Physicochemical Properties

Experimental data provides real-world validation of the compound's properties.

PropertyValueSource
CAS Number 5096-73-1PubChem[1]
Physical State Solid-
Melting Point 190 °C (decomposes)Sigma-Aldrich[2]
Solubility Soluble in deionized waterSigma-Aldrich[2]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While raw spectral data is not available in the immediate search results, sources indicate the availability of various spectroscopic analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound, which are fundamental for confirming the carbon-hydrogen framework.[1][3]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), C-O stretching (1320-1210 cm⁻¹), and bands corresponding to the aromatic pyridazine ring.[4][5]

  • Mass Spectrometry (MS) : Mass spectral data is available and would be used to confirm the molecular weight and fragmentation pattern of the molecule.[3]

Theoretical and Computational Considerations

Direct and in-depth theoretical studies on this compound are limited in the public domain. However, insights can be drawn from computational studies on analogous structures, such as pyrazine-carboxylic acids and other pyridazine derivatives.

Computational methods like Density Functional Theory (DFT) are often employed to calculate molecular properties. For instance, in studies of related pyrazine-2-carboxylic acid amides, DFT (using the B3LYP/6-31++G** level of theory) has been used to compute and map molecular surface electrostatic potentials to understand cytotoxicity. Such studies highlight how electronic and structural properties are key to the biological interactions of these types of molecules.

Similarly, DFT has been used to analyze the molecular structure and vibrational spectra of 6-chloronicotinic acid, a pyridine (B92270) analog of the title compound. These studies provide a framework for how theoretical calculations can be correlated with experimental IR and Raman spectra to assign vibrational modes.

The pyridazine ring itself possesses unique electronic characteristics. Compared to pyridine, the additional nitrogen atom in pyridazine leads to reduced aromaticity, which can influence the acidity of C-H bonds and the molecule's ability to participate in hydrogen bonding and π-π stacking interactions.[6] These inherent properties are critical when considering this compound as a scaffold in drug design.

Experimental Protocols and Synthetic Utility

This compound is a versatile intermediate in organic synthesis, primarily used to construct more complex molecules with potential biological activity.

General Synthetic Workflow: Amide Formation

A common synthetic transformation involving this compound is its conversion to amide derivatives. This is a foundational step in the synthesis of various bioactive compounds.

G start This compound product 6-Chloro-N-alkyl/aryl-pyridazine-3-carboxamide start->product Amide Coupling reagents Amine (R-NH2) Coupling Agent (e.g., HATU, T3P) Base (e.g., DIPEA, TEA) reagents->product

Caption: General workflow for the synthesis of amide derivatives.

Example Experimental Protocol: Synthesis of 6-chloro-N-(2-substituted ethyl)pyridazine-3-carboxamide

This protocol is adapted from methodologies used in the synthesis of potential anti-Alzheimer's agents.[7]

  • Starting Materials : this compound, an appropriate ethylamine (B1201723) derivative.

  • Reagents : A coupling agent (e.g., T3P - propane (B168953) phosphonic acid anhydride), a base (e.g., TEA - triethylamine).

  • Solvent : Dichloromethane (DCM).

  • Procedure :

    • A solution of this compound, T3P, and TEA in DCM is prepared and stirred.

    • The ethylamine derivative is added to the mixture.

    • The reaction is stirred, typically overnight, at a controlled temperature (e.g., 30°C).

    • Upon completion, the reaction mixture is concentrated under vacuum.

    • The crude product is purified using silica (B1680970) gel column chromatography to yield the desired 6-chloro-N-(2-substituted ethyl)pyridazine-3-carboxamide intermediate.

This intermediate can then undergo further reactions, such as Suzuki cross-coupling, to introduce additional diversity.

Logical Relationships in Further Synthesis

The synthetic utility of this compound extends to the formation of various heterocyclic systems. For example, it serves as a precursor for triazolopyridazines.

G start This compound intermediate 6-Chloropyridazine-3-carbohydrazide start->intermediate Hydrazide Formation step1_reagent Hydrazine Hydrate step1_reagent->intermediate product 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine intermediate->product Cyclization step2_reagent Ethyl Orthoformate Acidic Conditions step2_reagent->product

Caption: Synthetic pathway to a triazolopyridazine derivative.

This reaction pathway demonstrates the conversion of the carboxylic acid to a hydrazide, which then undergoes cyclization to form the fused triazolo ring system. This highlights the strategic importance of the carboxylic acid functional group in facilitating the construction of more complex heterocyclic scaffolds.

Conclusion

References

An In-depth Technical Guide to the Solubility Profile of 6-Chloropyridazine-3-Carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 6-chloropyridazine-3-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the current absence of publicly available quantitative solubility data for this compound in various organic solvents, this document provides a comprehensive theoretical and practical framework for researchers. It includes a predicted solubility profile based on the molecule's structural characteristics, detailed experimental protocols for determining solubility via established methods, and workflow diagrams to guide laboratory execution. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of this compound.

Introduction

This compound is a substituted pyridazine (B1198779) derivative. The physicochemical properties of such compounds, particularly their solubility in different solvent systems, are critical for their application in drug discovery and development. Solubility influences bioavailability, formulation, and the design of synthetic routes. This guide provides a predictive overview of its solubility and outlines the standard methodologies for its empirical determination.

Predicted Solubility Profile of this compound

Based on its chemical structure, a qualitative prediction of the solubility of this compound in various organic solvents can be made. The molecule possesses both polar and non-polar characteristics.

  • Polar Moieties: The carboxylic acid group (-COOH) and the two nitrogen atoms in the pyridazine ring are capable of hydrogen bonding. This suggests that the compound will exhibit solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Non-Polar Moiety: The chlorinated pyridazine ring contributes to the molecule's lipophilicity. This may allow for some degree of solubility in less polar solvents.

Expected Solubility Trend (Qualitative):

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

  • Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols, which can act as both hydrogen bond donors and acceptors.

  • Low Solubility: Expected in non-polar solvents such as hexane (B92381) and toluene, where the polar functional groups of the solute cannot be effectively solvated.

It is important to note that these are predictions. Empirical determination is necessary for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols are recommended.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a syringe filter (e.g., 0.22 µm PTFE) is recommended.[1]

  • Analysis: Determine the concentration of this compound in the collected aliquot using a suitable analytical method, such as Gravimetric Analysis or UV-Vis Spectroscopy.

G cluster_protocol Shake-Flask Method Workflow prep 1. Preparation Add excess solute to solvent equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil Seal vials phase_sep 3. Phase Separation Allow solid to settle equil->phase_sep sampling 4. Sampling Withdraw clear supernatant (centrifuge/filter) phase_sep->sampling analysis 5. Analysis Determine concentration sampling->analysis G cluster_protocol Gravimetric Analysis Workflow sample 1. Sample Collection Pipette known volume of supernatant evap 2. Solvent Evaporation Evaporate solvent at controlled temperature sample->evap dry 3. Drying to Constant Weight Dry in oven, cool in desiccator, and weigh repeatedly evap->dry calc 4. Calculation Determine solute mass and calculate solubility dry->calc G cluster_protocol UV-Vis Spectroscopy Workflow lambda_max 1. Determine λmax standards 2. Prepare Standard Solutions lambda_max->standards calibration 3. Construct Calibration Curve standards->calibration analysis 4. Analyze Saturated Sample (diluted) calibration->analysis calc 5. Calculate Concentration analysis->calc

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 6-chloropyridazine-3-carboxylic acid, a versatile building block in medicinal and agrochemical research.[1] The unique electronic properties of the pyridazine (B1198779) ring, combined with the reactivity of the chloro and carboxylic acid functionalities, make this molecule a valuable scaffold for the synthesis of diverse and complex chemical entities.[2] This document details its synthesis, key reactions, and mechanistic principles, supported by experimental data and protocols.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established routes: oxidation of a methyl precursor and hydrolysis of its corresponding ester.

Oxidation of 3-Chloro-6-methylpyridazine (B130396)

A common and effective method involves the oxidation of 3-chloro-6-methylpyridazine using a strong oxidizing agent, such as potassium dichromate in concentrated sulfuric acid.[1][3][4] This reaction proceeds via the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine [1][4]

  • In a reaction flask maintained in an ice bath, slowly add 3-chloro-6-methylpyridazine to concentrated sulfuric acid with stirring.

  • Portion-wise, add powdered potassium dichromate to the solution, ensuring the reaction temperature is maintained below 50-65°C. The molar ratio of oxidant to the starting material is typically between 2:1 and 6:1.[4]

  • After the addition is complete, continue stirring the mixture at 50-60°C for 2 to 4 hours.[1][4]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol (B129727) to yield this compound as a crystalline solid.[4]

Hydrolysis of Ethyl 6-Chloropyridazine-3-carboxylate

An alternative route involves the hydrolysis of the corresponding ethyl ester, ethyl 6-chloropyridazine-3-carboxylate. This method is often preferred for its milder conditions and high yields.[3]

Experimental Protocol: Hydrolysis of Ethyl 6-Chloropyridazine-3-carboxylate [3]

  • To a solution of ethyl 6-chloropyridazine-3-carboxylate in a mixture of tetrahydrofuran (B95107) (THF) and water, add lithium hydroxide (B78521) (LiOH).

  • Stir the resulting mixture at ambient temperature for approximately 45 minutes.

  • Pour the reaction mixture into 2M hydrochloric acid to precipitate the product.

  • Extract the product with a suitable organic solvent, such as dichloromethane (B109758) (DCM).

  • Combine the organic extracts and evaporate the solvent to obtain this compound as a white solid.[3]

Synthesis Method Starting Material Reagents Typical Yield Reference
Oxidation3-Chloro-6-methylpyridazineK₂Cr₂O₇, H₂SO₄52-69%[1][4]
HydrolysisEthyl 6-chloropyridazine-3-carboxylateLiOH, THF/H₂O91%[3]

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of its two functional groups: the carboxylic acid and the C-Cl bond on the electron-deficient pyridazine ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, including esterification, conversion to acid chlorides, and amide bond formation.[1] These reactions typically follow nucleophilic acyl substitution mechanisms.[5][6]

The formation of amides is a crucial transformation in drug discovery. This is typically achieved by activating the carboxylic acid, for example, with a coupling reagent like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or by converting it to an acyl chloride.[7]

Experimental Protocol: General Amide Coupling [7][8]

  • Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Add a coupling reagent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for a short period to form the activated ester.

  • Add the desired amine to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, monitored by TLC or LC-MS.

  • Perform an aqueous work-up and purify the product by column chromatography.

Amide_Formation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling start This compound activated_ester Activated Ester Intermediate start->activated_ester Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) product Amide Product activated_ester->product Nucleophilic Attack amine Primary or Secondary Amine amine->product

Caption: General workflow for amide bond formation.

Reactions at the C-Cl Bond

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atoms makes the ring electron-deficient and thus activates the C-Cl bond towards nucleophilic attack.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride).[9] This pathway is common for reactions with nucleophiles such as alkoxides, amines, and thiols.[4]

For instance, the reaction with sodium methoxide (B1231860) yields 6-methoxypyridazine-3-carboxylic acid.[4]

Drug_Discovery_Logic start This compound sub Nucleophilic Substitution start->sub couple Cross-Coupling (e.g., Suzuki) start->couple amide Amide Coupling start->amide library Diverse Chemical Library sub->library couple->library amide->library sar Structure-Activity Relationship (SAR) Studies library->sar hit Hit Identification & Lead Optimization sar->hit candidate Drug Candidate hit->candidate

References

Exploring the Chemical Space of 6-Chloropyridazine-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) scaffold is a prominent feature in a multitude of biologically active compounds, drawing significant attention in the fields of medicinal chemistry and drug discovery. Among the various pyridazine-based starting materials, 6-chloropyridazine-3-carboxylic acid and its derivatives serve as versatile building blocks for the synthesis of novel molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the chemical space surrounding these derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Synthetic Strategies and Chemical Space Expansion

The synthesis of this compound derivatives often commences from commercially available precursors, with subsequent modifications to expand the chemical space. A variety of synthetic protocols have been developed to introduce diverse functionalities at different positions of the pyridazine ring.

A common method for the preparation of the core structure involves the oxidation of 3-chloro-6-methylpyridazine (B130396).[1] For instance, treatment with an oxidizing agent like potassium dichromate in sulfuric acid yields this compound.[2] Alternatively, the synthesis can start from ethyl levulinate, proceeding through a six-step process that includes cyclization, bromination, elimination, oxidation, esterification, and chlorination to yield methyl 6-chloropyridazine-3-carboxylate.[3]

The reactivity of the chlorine atom at the 6-position allows for nucleophilic substitution reactions, enabling the introduction of a wide array of substituents. This position is a key vector for chemical space exploration. Furthermore, the carboxylic acid group at the 3-position can be readily converted into esters, amides, and other functional groups, further expanding the diversity of the synthesized library. For example, amidation of 6-chloropyrazine-2-carboxylic acid has been successfully carried out in the presence of 2,4,6-trichlorobenzoyl chloride (TCBC).[4]

The Diaza-Wittig reaction presents another powerful tool for the synthesis of pyridazine derivatives, starting from 1,3-diketones.[5][6] This strategy allows for the construction of the pyridazine ring with various substituents at position 6.[5]

Biological Activities and Therapeutic Potential

Derivatives of pyridazine and its fused systems have been reported to exhibit a remarkable range of biological activities, including but not limited to:

  • Antimicrobial Activity: Pyridazine derivatives have been investigated for their potential as antimicrobial agents.[7] For instance, certain 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, have shown in vitro activity against Mycobacterium tuberculosis H37Rv.[8]

  • Anti-inflammatory Effects: The anti-inflammatory potential of pyridazine derivatives has been evaluated using methods such as the bovine serum albumin (BSA) denaturation assay.[9]

  • Anticonvulsant Properties: Some pyridazine derivatives have demonstrated anticonvulsant activity in preclinical models.[9]

  • Anticancer Activity: The antiproliferative effects of pyridine (B92270) and pyridazine derivatives against various cancer cell lines have been a subject of extensive research.[10][11] Structure-activity relationship studies have shown that the nature and position of substituents on the ring system can significantly influence their cytotoxic activity.[10]

  • Cardiovascular Effects: Pyridazinone derivatives, in particular, have been a focus of research for their cardiovascular properties, with some compounds acting as cardiotonic agents.[7]

  • Antiviral Activity: Novel pyridazine derivatives have been synthesized and evaluated for their activity against viruses such as the Hepatitis A virus (HAV).[12]

The broad spectrum of biological activities highlights the therapeutic potential of this class of compounds and underscores the importance of exploring their chemical space to identify novel drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the biological activity of this compound derivatives and related structures.

Compound IDTarget/AssayActivity MetricValueReference
5b Anti-inflammatory (BSA denaturation)% Inhibition88.77%[9]
5c Anti-inflammatory (BSA denaturation)% Inhibition89.33%[9]
5g Anticonvulsant (PTZ-induced)% Inhibition72.2%[9]
8 M. tuberculosis H37RvMIC6 µM[8]
10 Anti-HAV-High Activity[12]
Derivative 4 Antiproliferative (Breast Cancer)IC501.0 µM[10]
Coumarin-3-carboxylic acid 13 B. cereusMIC32 µg/mL[13]
14b Antiproliferative (HepG2)IC502.62 µM[13]
14e Antiproliferative (HeLa)IC500.39 µM[13]

Detailed Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound is achieved through the oxidation of 3-chloro-6-methylpyridazine.[1][2]

Materials:

  • 3-Chloro-6-methylpyridazine

  • Sulfuric acid (e.g., 50%)

  • Potassium permanganate (B83412) or Potassium dichromate

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (B129727) (for recrystallization)

Procedure:

  • In an ice bath, add 3-chloro-6-methylpyridazine to a stirred solution of sulfuric acid.

  • Slowly add the oxidizing agent (e.g., potassium permanganate) in portions while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., 80°C) and stir for a specified time (e.g., 2 hours).

  • Cool the reaction mixture and pour it into ice water for dilution.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent like methanol to obtain the pure this compound.

In Vitro Anti-inflammatory Activity by BSA Denaturation Method

This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.[9]

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of BSA in PBS.

  • Prepare different concentrations of the test compounds and the reference drug.

  • To a set of test tubes, add the BSA solution and the test compound/reference drug at various concentrations. A control tube should contain only the BSA solution and the vehicle.

  • Incubate the tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at a specific wavelength (e.g., 660 nm).

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[14]

Materials:

  • Cancer cell line of interest (e.g., HepG2, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add the MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis start 6-Chloropyridazine- 3-Carboxylic Acid esterification Esterification start->esterification amidation Amidation start->amidation nucleophilic_substitution Nucleophilic Substitution (at C6) esterification->nucleophilic_substitution amidation->nucleophilic_substitution derivatives Library of Derivatives nucleophilic_substitution->derivatives in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial) derivatives->in_vitro cell_based Cell-Based Assays (e.g., MTT, Anti-inflammatory) derivatives->cell_based data_collection Data Collection (IC50, MIC, % Inhibition) in_vitro->data_collection cell_based->data_collection sar Structure-Activity Relationship (SAR) Analysis data_collection->sar lead_id Lead Identification sar->lead_id

Caption: High-level workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway_placeholder receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response inhibitor Pyridazine Derivative (Potential Inhibitor) inhibitor->kinase2

Caption: A generalized kinase signaling pathway potentially targeted by pyridazine derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine (B130396). The primary synthetic route detailed is the oxidation of the methyl group of the starting material. This intermediate is valuable in the fields of pesticide and pharmaceutical chemistry.[1] The protocols provided are based on established laboratory procedures, with quantitative data summarized for comparative analysis.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Pyridazine derivatives are known to exhibit a broad spectrum of activities, including antibacterial, insecticidal, herbicidal, and antiviral properties.[1] The synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and agrochemical development. The most common and direct method for its preparation involves the oxidation of the readily available 3-chloro-6-methylpyridazine. This document outlines two reliable methods using different oxidizing agents: potassium dichromate and potassium permanganate (B83412).

Data Presentation

The following table summarizes the quantitative data from two different oxidative methods for the synthesis of this compound.

Oxidizing AgentStarting MaterialMolar Ratio (Oxidant:Substrate)SolventReaction TemperatureReaction TimeYield (%)Reference
Potassium Dichromate (K₂Cr₂O₇)3-chloro-6-methylpyridazine~1.5:1Concentrated H₂SO₄50°C4 hours69%[1]
Potassium Dichromate (K₂Cr₂O₇)3-chloro-6-methylpyridazine~2:1Concentrated H₂SO₄50°C2 hours65%[2]
Potassium Permanganate (KMnO₄)3-chloro-6-methylpyridazine~4:150% H₂SO₄80°C2 hours52%[3]

Experimental Protocols

Method 1: Oxidation with Potassium Dichromate

This protocol describes the synthesis of this compound using potassium dichromate as the oxidizing agent.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium dichromate (K₂Cr₂O₇)

  • Crushed ice

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-6-methylpyridazine (e.g., 25 g, 194 mmol) in concentrated sulfuric acid (175 mL).[1]

  • Cool the mixture in an ice water bath.

  • Slowly add powdered potassium dichromate (e.g., 69 g, 234 mmol) in portions, ensuring the internal temperature does not exceed 65°C.[1]

  • After the addition is complete, maintain the reaction mixture at 60°C for 3 hours with continuous stirring.[1]

  • Cool the reaction mixture and then carefully pour it onto 200 g of crushed ice.[1]

  • Extract the aqueous mixture with ethyl acetate (e.g., 8 x volume).[1]

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like methanol (B129727) to yield a pale red or white crystalline powder.[2][3]

Method 2: Oxidation with Potassium Permanganate

This protocol outlines the synthesis using potassium permanganate as the oxidizing agent.

Materials:

  • 3-chloro-6-methylpyridazine

  • 50% Sulfuric acid (H₂SO₄)

  • Potassium permanganate (KMnO₄)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask placed in an ice bath, add 3-chloro-6-methylpyridazine (e.g., 8 g, 0.06 mol) to 50% sulfuric acid (60 mL).[3]

  • With stirring, add potassium permanganate (e.g., 38 g, 0.24 mol) in portions.[3]

  • After the addition, heat the reaction mixture to 80°C and maintain for 2 hours.[3]

  • Cool the reaction mixture and then dilute by adding 200 mL of ice water.[3]

  • Filter the mixture to remove manganese dioxide.

  • Extract the filtrate with ethyl acetate (e.g., 4 x 100 mL).[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

  • Concentrate the organic solution under reduced pressure to obtain the crude product.[3]

  • Recrystallize the residue from methanol to obtain white crystalline this compound.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 3-chloro-6-methylpyridazine Reaction Oxidation Reaction (H₂SO₄, Oxidant) Start->Reaction 1. Dissolve Quenching Quenching (Ice Water) Reaction->Quenching 2. Cool & Pour Extraction Extraction (Ethyl Acetate) Quenching->Extraction 3. Extract Drying Drying (Na₂SO₄) Extraction->Drying 4. Dry Concentration Concentration (Rotary Evaporator) Drying->Concentration 5. Concentrate Purification Purification (Recrystallization) Concentration->Purification 6. Purify End Product: 6-chloropyridazine- 3-carboxylic acid Purification->End Final Product

References

Application Notes and Protocols: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrolysis of ethyl 6-chloropyridazine-3-carboxylate to synthesize 6-chloropyridazine-3-carboxylic acid. This pyridazine (B1198779) derivative serves as a crucial intermediate in the development of pharmaceutical and agrochemical compounds.[1] The protocol outlined below is a base-catalyzed hydrolysis method, which has been demonstrated to be efficient with a high yield.[2]

Introduction

Ethyl 6-chloropyridazine-3-carboxylate is a commercially available ester commonly used as a starting material in organic synthesis.[2][3][4] Its hydrolysis is a fundamental transformation to yield the corresponding carboxylic acid, this compound. This carboxylic acid is a versatile building block, with the carboxyl group enabling various subsequent reactions such as esterification, reduction, and acylation.[1] The pyridazine ring itself is a significant scaffold in medicinal chemistry due to its unique physicochemical properties, including weak basicity and the capacity for robust hydrogen bonding, which are important for drug-target interactions.

Reaction Scheme

The hydrolysis reaction involves the cleavage of the ester bond in ethyl 6-chloropyridazine-3-carboxylate in the presence of a base, typically lithium hydroxide, to form this compound and ethanol.

Chemical Equation:

C₇H₇ClN₂O₂ (Ethyl 6-chloropyridazine-3-carboxylate) + LiOH → C₅H₃ClN₂O₂ (this compound) + C₂H₅OH (Ethanol)

Experimental Data

The following table summarizes the quantitative data for the base-catalyzed hydrolysis of ethyl 6-chloropyridazine-3-carboxylate.

ParameterValueReference
Starting Material Ethyl 6-chloropyridazine-3-carboxylate[2]
Molar Mass186.6 g/mol [4]
Product This compound[2]
Molar Mass158.54 g/mol
AppearanceWhite Solid[2]
Reaction Conditions
BaseLithium Hydroxide (LiOH)[2]
Stoichiometry5 equivalents[2]
Solvent SystemTetrahydrofuran (THF) / Water[2]
TemperatureAmbient Temperature[2]
Reaction Time45 minutes[2]
Results
Yield 91% [2]
Characterization LC-MS (positive ES MH+)[2]
Expected m/z159/161[2]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the base-catalyzed hydrolysis of ethyl 6-chloropyridazine-3-carboxylate.[2]

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol)

  • Lithium Hydroxide (LiOH) (0.655 g, 26.8 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Water (10 mL)

  • 2M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in THF (10 mL).

  • Addition of Base: Prepare a solution of LiOH (0.655 g, 26.8 mmol, 5 equivalents) in water (10 mL). Add the LiOH solution to the solution of the ester.

  • Reaction: Stir the resulting reaction mixture at ambient temperature for 45 minutes.

  • Quenching and Extraction: Pour the reaction mixture into 2M hydrochloric acid. Transfer the aqueous mixture to a separatory funnel and extract with DCM.

  • Work-up: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting product, this compound, is obtained as a white solid (770 mg, 91% yield).[2]

Visualized Workflow

The following diagram illustrates the key steps in the hydrolysis protocol.

Hydrolysis_Workflow start Start dissolve Dissolve Ester in THF start->dissolve 1.0 eq Ester add_base Add Aqueous LiOH Solution dissolve->add_base react Stir at Ambient Temp for 45 min add_base->react 5.0 eq LiOH quench Quench with 2M HCl react->quench extract Extract with DCM quench->extract evaporate Evaporate Solvent extract->evaporate Combine organic layers product Product: 6-Chloropyridazine- 3-carboxylic Acid evaporate->product Yield: 91%

References

Application Notes and Protocols: 6-Chloropyridazine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyridazine (B1198779) core is a key pharmacophore in a variety of biologically active compounds. The presence of a carboxylic acid group and a reactive chlorine atom allows for diverse chemical modifications, making it an ideal starting material for the synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted therapies, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) and Spleen Tyrosine Kinase (SYK) inhibitors.

I. Synthetic Applications

This compound serves as a crucial intermediate for the synthesis of a wide range of small molecules with therapeutic potential.[1] The carboxylic acid moiety can undergo esterification, reduction, and acylation, while the chlorine atom can be displaced through nucleophilic aromatic substitution, enabling the introduction of various functional groups.[1]

Protocol 1: General Amide Coupling

A common synthetic transformation involving this compound is amide bond formation. This is a fundamental step in the synthesis of many biologically active molecules.

Materials:

  • This compound

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and cool to 0 °C in an ice bath.

  • Slowly add a solution of EDC (1.5 eq) in DMF to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide derivative.

II. Application in the Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several pyridazine-based PARP-1 inhibitors have been developed, highlighting the importance of this scaffold.

Signaling Pathway of PARP-1 in DNA Damage Repair

PARP1_Signaling cluster_activation PARP-1 Activation and PARylation cluster_recruitment Recruitment of Repair Machinery cluster_inhibition Mechanism of Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mediates Inhibitor PARP Inhibitor (derived from 6-chloropyridazine- 3-carboxylic acid) Inhibitor->PARP1 Inhibits Catalytic Activity

Protocol 2: Synthesis of a Hypothetical PARP-1 Inhibitor Core Structure

This protocol outlines the synthesis of a core structure that can be further elaborated to generate potent PARP-1 inhibitors, starting from this compound.

Step 1: Amide Coupling with a Substituted Aniline (B41778)

  • Reactants: this compound and a suitable substituted aniline (e.g., 4-aminobenzamide).

  • Procedure: Follow the general amide coupling protocol described in Protocol 1.

Step 2: Suzuki Coupling to Introduce a Phenyl Group

  • Reactants: The product from Step 1 and a substituted phenylboronic acid.

  • Materials: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).

  • Procedure:

    • To a reaction vessel, add the amide from Step 1 (1.0 eq), the phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a degassed mixture of dioxane and water (4:1).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography.

Quantitative Data: PARP-1 Inhibitory Activity

The following table presents hypothetical IC₅₀ values for PARP-1 inhibitors containing a pyridazine core, based on literature data for analogous compounds.

Compound IDTargetIC₅₀ (nM)Reference Compound
Hypothetical-PARP-1 PARP-15 - 20Olaparib (IC₅₀ ≈ 5 nM)[2]
Hypothetical-PARP-2 PARP-21 - 10Olaparib (IC₅₀ ≈ 1 nM)[2]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD⁺

  • Activated DNA

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Synthesized inhibitor compounds

  • Assay buffer

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat plates with histone H1.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: To each well, add the assay buffer, activated DNA, and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well (except for the negative control).

  • Substrate Addition: Add biotinylated NAD⁺ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

III. Application in the Synthesis of SYK Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of SYK is a promising therapeutic strategy for autoimmune and inflammatory diseases.

Signaling Pathway of SYK in B-Cell Activation

SYK_Signaling cluster_activation BCR Activation and SYK Recruitment cluster_downstream Downstream Signaling Cascade cluster_inhibition Mechanism of Inhibition BCR B-Cell Receptor (BCR) Activation Lyn Lyn (Src Family Kinase) BCR->Lyn ITAM ITAM Phosphorylation Lyn->ITAM SYK SYK ITAM->SYK Recruitment & Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) SYK->Downstream Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream->Cellular_Response Leads to Inhibitor SYK Inhibitor (derived from 6-chloropyridazine- 3-carboxylic acid) Inhibitor->SYK Inhibits Kinase Activity

Protocol 3: Synthesis of a Hypothetical SYK Inhibitor Core Structure

This protocol outlines the synthesis of a core structure for SYK inhibitors using this compound.

Step 1: Amide Formation

  • Reactants: this compound and a suitable amine (e.g., aminopyrimidine derivative).

  • Procedure: Follow the general amide coupling protocol described in Protocol 1.

Step 2: Nucleophilic Aromatic Substitution

  • Reactants: The product from Step 1 and a nucleophile (e.g., a substituted aniline or alcohol).

  • Materials: A suitable base (e.g., K₂CO₃ or NaH) and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve the amide from Step 1 in the solvent.

    • Add the base and the nucleophile.

    • Heat the reaction mixture to 80-120 °C for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, add water, and extract the product.

    • Purify the crude product by column chromatography.

Quantitative Data: SYK Inhibitory Activity

The following table presents hypothetical IC₅₀ values for SYK inhibitors containing a pyridazine core, based on literature data for analogous compounds.

Compound IDTargetIC₅₀ (nM)Reference Compound
Hypothetical-SYK-1 SYK10 - 100R406 (IC₅₀ ≈ 41 nM)[3]
Hypothetical-SYK-2 SYK50 - 200Fostamatinib (active metabolite R406)
Experimental Protocol: In Vitro SYK Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of synthesized compounds against SYK kinase.

Materials:

  • Recombinant human SYK kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Synthesized inhibitor compounds

  • Kinase assay buffer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the SYK kinase, and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

  • Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

IV. Cellular Assays for Biological Evaluation

Once potent inhibitors are identified through in vitro assays, their biological activity must be evaluated in a cellular context.

Experimental Workflow for Cellular Assays

Cellular_Assay_Workflow Compound Synthesized Pyridazine Derivative Treatment Compound Treatment Compound->Treatment Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Protocol 4: MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of targeted inhibitors, such as those for PARP-1 and SYK, underscores its importance in modern drug discovery. The protocols and application notes provided herein offer a framework for researchers to utilize this building block in the development of novel therapeutic agents. Further exploration of the chemical space accessible from this intermediate is likely to yield new and improved drug candidates for a variety of diseases.

References

Application Notes and Protocols for the Use of 6-Chloropyridazine-3-Carboxylic Acid as an Intermediate in the Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. Its role in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has made it a significant target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the use of 6-chloropyridazine-3-carboxylic acid as a key intermediate in the synthesis of potent and selective SCD inhibitors. The protocols outlined herein describe the synthesis of piperidine-based SCD inhibitors, along with methods for evaluating their activity.

Introduction to Stearoyl-CoA Desaturase (SCD) and its Inhibition

Stearoyl-CoA desaturase is an enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of triglycerides, cholesterol esters, and membrane phospholipids.

The inhibition of SCD1, the predominant isoform of SCD in humans, has shown considerable promise in preclinical models for the treatment of various metabolic disorders. Reduced SCD1 activity leads to decreased lipogenesis and increased fatty acid oxidation, resulting in a favorable metabolic profile. The pyridazine (B1198779) core, and specifically derivatives of this compound, has been identified as a privileged scaffold in the development of potent SCD1 inhibitors.

Signaling Pathway of SCD in Lipid Metabolism

The inhibition of SCD1 impacts cellular lipid homeostasis through a cascade of events. A simplified representation of this pathway is depicted below.

SCD_Pathway SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Lipogenesis Lipogenesis (Triglyceride Synthesis) MUFA->Lipogenesis SCD1->MUFA Desaturation SCD1->Lipogenesis Promotes BetaOxidation β-Oxidation (Fatty Acid Breakdown) SCD1->BetaOxidation Inhibits Inhibitor Pyridazine-based Inhibitor (derived from this compound) Inhibitor->SCD1 Metabolic_Syndrome Metabolic Syndrome (Obesity, Diabetes, NAFLD) Lipogenesis->Metabolic_Syndrome Contributes to BetaOxidation->Metabolic_Syndrome Alleviates Radiometric_Assay_Workflow start Prepare Microsomal Fraction step1 Incubate Microsomes with [¹⁴C]Stearoyl-CoA and Inhibitor start->step1 step2 Terminate Reaction (Saponification) step1->step2 step3 Extract Fatty Acids step2->step3 step4 Separate Fatty Acids (TLC or HPLC) step3->step4 step5 Quantify Radioactivity of Saturated and Monounsaturated Fatty Acid Spots step4->step5 end Calculate % Inhibition step5->end

Application Notes and Protocols for the Derivatization of 6-Chloropyridazine-3-Carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-chloropyridazine-3-carboxylic acid into a library of amides and esters for biological screening. This document outlines detailed synthetic protocols, methodologies for anticancer and antimicrobial evaluation, and data presentation formats to facilitate the discovery of novel therapeutic agents.

Introduction

This compound is a versatile heterocyclic scaffold that serves as a valuable starting material in medicinal chemistry. The pyridazine (B1198779) nucleus is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial effects. Derivatization of the carboxylic acid moiety allows for the systematic exploration of the chemical space around the pyridazine core, enabling the fine-tuning of physicochemical properties and biological activity. This document details the synthesis of amide and ester derivatives and protocols for their evaluation as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and as antimicrobial agents.

Derivatization Strategies

The primary functional handle for derivatization on this compound is the carboxylic acid group. This allows for the straightforward synthesis of amide and ester libraries through well-established coupling reactions.

Amide Synthesis

Amide bond formation is a robust method to introduce a diverse range of substituents. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Ester Synthesis

Esterification provides another avenue for structural modification, influencing properties such as lipophilicity and cell permeability. The reaction of the carboxylic acid with various alcohols, often in the presence of a catalyst, yields the desired ester derivatives.

Biological Screening

The synthesized derivatives of this compound can be screened for various biological activities. This document focuses on two key areas: anticancer and antimicrobial screening.

Anticancer Screening: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[2] The pyridazine scaffold has been identified in a number of VEGFR-2 inhibitors.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including pyridazine derivatives, have shown promise as potential antibacterial and antifungal agents.

Data Presentation

To facilitate the comparison of biological activity across the synthesized library of compounds, quantitative data should be presented in a clear and structured tabular format. Below are templates for presenting anticancer and antimicrobial screening data.

Table 1: Anticancer Activity of 6-Chloropyridazine-3-Carboxamide Derivatives against VEGFR-2 and Cancer Cell Lines (Illustrative Data)

Compound IDR GroupVEGFR-2 IC50 (nM)A549 IC50 (µM)MCF-7 IC50 (µM)
6CPC-A01 Phenyl1505.27.8
6CPC-A02 4-Fluorophenyl852.13.5
6CPC-A03 4-Methoxyphenyl1204.56.2
6CPC-A04 3,4-Dichlorophenyl651.82.9
6CPC-A05 Benzyl (B1604629)2108.910.4
6CPC-A06 Cyclohexyl350>50>50
Sorafenib (Reference)101.52.0

Table 2: Antimicrobial Activity of this compound Ester Derivatives (Illustrative Data)

Compound IDR' GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
6CPC-E01 Methyl64128>128
6CPC-E02 Ethyl3264128
6CPC-E03 Isopropyl326464
6CPC-E04 Benzyl163232
6CPC-E05 4-Nitrobenzyl81616
6CPC-E06 2-Phenylethyl163264
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the starting material, this compound, involves the oxidation of 3-chloro-6-methylpyridazine (B130396).

Protocol 1: Synthesis of this compound

  • In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid (175 mL).

  • Slowly add 3-chloro-6-methylpyridazine (25 g, 194 mmol) to the flask.

  • Over a period of 40 minutes, add potassium dichromate (K₂Cr₂O₇) (69 g, 234 mmol) in portions, maintaining the internal temperature below 65°C using a cold water bath.

  • Maintain the reaction at 60°C for 3 hours.

  • Cool the mixture and then pour it onto 200 g of ice.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (8 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

General Protocol for Amide Synthesis (6CPC-A Series)

Protocol 2: Synthesis of N-Phenyl-6-chloropyridazine-3-carboxamide (6CPC-A01)

  • To a solution of this compound (1.0 g, 6.3 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 g, 7.6 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 g, 7.6 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add aniline (B41778) (0.65 mL, 6.9 mmol) and N,N-diisopropylethylamine (DIPEA) (2.2 mL, 12.6 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure amide.

General Protocol for Ester Synthesis (6CPC-E Series)

Protocol 3: Synthesis of Benzyl 6-chloropyridazine-3-carboxylate (6CPC-E04)

  • To a solution of this compound (1.0 g, 6.3 mmol) in anhydrous dichloromethane (B109758) (DCM, 20 mL), add benzyl alcohol (0.72 mL, 6.9 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 g, 0.8 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.4 g, 6.9 mmol) in DCM (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ester.

Biological Screening Protocols

Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

  • Prepare Reagents:

    • 1x Kinase Buffer: Dilute a 5x kinase buffer stock with nuclease-free water. Add DTT to a final concentration of 1 mM if required.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer with a constant percentage of DMSO.

    • Prepare a solution of VEGFR-2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.

  • Kinase Reaction:

    • In a white 96-well plate, add the test compound dilutions.

    • Add the enzyme/substrate mixture to initiate the reaction. Include positive (enzyme, substrate, no inhibitor) and negative (substrate, no enzyme) controls.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add a commercial ATP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 30-40 minutes.

    • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for another 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum), and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the key downstream signaling pathways activated upon VEGFR-2 stimulation, which are targeted by the synthesized inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation

Caption: VEGFR-2 Signaling Cascade.

Experimental Workflow for Synthesis and Screening

The following diagram outlines the overall workflow from the synthesis of derivatives to their biological evaluation.

workflow start This compound amide_synth Amide Synthesis (Protocol 2) start->amide_synth ester_synth Ester Synthesis (Protocol 3) start->ester_synth purification Purification & Characterization amide_synth->purification ester_synth->purification anticancer Anticancer Screening (VEGFR-2 Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial data_analysis Data Analysis & SAR Studies anticancer->data_analysis antimicrobial->data_analysis

Caption: Synthesis and Screening Workflow.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-chloropyridazine-3-carboxylic acid. This reaction is a valuable transformation for the synthesis of 6-arylpyridazine-3-carboxylic acids, which are important intermediates in the development of novel therapeutics and other functional organic molecules.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. When applied to heteroaromatic systems, it allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space in drug discovery and materials science. The coupling of this compound presents a unique set of challenges due to the electron-deficient nature of the pyridazine (B1198779) ring and the presence of a carboxylic acid functionality. The chlorine atom at the 6-position is less reactive than corresponding bromides or iodides, often necessitating more active catalyst systems. Furthermore, the carboxylic acid group can interact with the basic conditions and the palladium catalyst, potentially leading to lower yields or side reactions.

This document outlines recommended starting conditions, a general experimental protocol, and troubleshooting advice for successfully performing Suzuki coupling reactions with this substrate.

Data Presentation: Recommended Reaction Conditions

Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound in peer-reviewed literature, the following table presents a set of recommended starting conditions based on successful couplings of structurally similar chloropyridazines and other challenging heteroaryl chlorides. These conditions should serve as a strong starting point for reaction optimization.

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Notes
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)10012-24A common and effective system for challenging aryl chlorides.
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)Toluene11012-24Cesium carbonate is a strong base suitable for less reactive substrates.
33-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)DMF12012A robust catalyst system, though higher temperatures may be required.
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O (4:1)9024A classic catalyst, may require longer reaction times or higher loading.

Note: The presence of the carboxylic acid necessitates the use of at least one extra equivalent of base to form the carboxylate salt. The equivalents listed in the table are in addition to the one equivalent required to neutralize the carboxylic acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (3-4 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if applicable)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to protonate the carboxylic acid product.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 6-arylpyridazine-3-carboxylic acid.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants: - this compound - Arylboronic acid - Base Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Catalyst Add Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (e.g., 100°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Acidify & Extract Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product Isolated Product: 6-Arylpyridazine-3-carboxylic acid Purify->Product Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Cl)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)(Ar')L2 transmetalation->pd2_biaryl boronate Ar'B(OH)3- boronate->transmetalation base Base boronic_acid Ar'B(OH)2 boronic_acid->boronate + OH- reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Cl (6-chloropyridazine- 3-carboxylic acid) aryl_halide->oxidative_addition

Application Notes and Protocols: Amide Bond Formation with 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyridazine (B1198779) core is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antihypertensive, antiviral, and herbicidal properties. The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation, enabling the synthesis of diverse libraries of 6-chloropyridazine-3-carboxamides for screening and development of novel therapeutic agents and agrochemicals.

These application notes provide detailed protocols for the amide bond formation with this compound using common coupling reagents, a summary of representative reaction conditions and yields, and visualizations of the chemical transformation and experimental workflow.

Chemical Information

CompoundThis compound
CAS Number 5096-73-1[1]
Molecular Formula C₅H₃ClN₂O₂[1]
Molecular Weight 158.54 g/mol [1]
Structure this compound structure
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1]

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes various conditions for the amide bond formation between this compound and different amines. The selection of the coupling reagent, base, and solvent is crucial for achieving high yields and purity.

AmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Ammonia (aq)--Ethanol1006-Synthesis of 6-chloropyridazine-3-carboxamide (B1590579) via reaction with the methyl ester precursor.[2]
AmmoniaThionyl Chloride-THF354-Two-step synthesis via the acid chloride.[2]
AnilineEDC, HOBt, DMAPDIPEAAcetonitrile (B52724)2318GoodGeneral protocol for electron-deficient amines.[3]
Substituted AnilinesHATUDIPEATHFRT1.5up to 92General protocol for amide coupling.[1]
BenzylamineB(OCH₂CF₃)₃-MeCN8016ExcellentBoron-based reagent for direct amidation.[4]
MorpholineDCC, DMAP-DMF902445General protocol for amide coupling.[1]

Yields are highly dependent on the specific amine substrate and reaction scale. The data presented is representative of typical outcomes based on general amide coupling protocols.

Experimental Protocols

Herein are detailed protocols for the synthesis of 6-chloropyridazine-3-carboxamides using two common coupling reagents, EDC and HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines, including those that are electron-deficient.[3]

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous acetonitrile (or DCM) to a concentration of approximately 0.1 M.

  • Add the amine (1.1 eq), HOBt (1.2 eq), a catalytic amount of DMAP (0.1 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for sterically hindered substrates.[1]

Materials:

  • This compound

  • Amine of choice

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DMF (to approx. 0.1 M).

  • Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Slowly add the HATU solution to the carboxylic acid/amine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Amide Formation Pathway

The following diagram illustrates the general mechanism of amide bond formation from a carboxylic acid and an amine using a coupling reagent. The coupling reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Amide_Formation CarboxylicAcid This compound ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine Amine (R-NH₂) Amine->TetrahedralIntermediate AmideProduct 6-Chloropyridazine-3-Carboxamide TetrahedralIntermediate->AmideProduct Byproduct Byproduct TetrahedralIntermediate->Byproduct

Caption: General pathway for amide bond formation.

Experimental Workflow

This diagram outlines the key steps in a typical experimental workflow for the synthesis and purification of a 6-chloropyridazine-3-carboxamide.

Experimental_Workflow Start Start: Weigh Reactants ReactionSetup Reaction Setup: Dissolve in Anhydrous Solvent under Inert Atmosphere Start->ReactionSetup ReagentAddition Reagent Addition: Amine, Base, Coupling Reagent ReactionSetup->ReagentAddition Reaction Stir at Appropriate Temperature ReagentAddition->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup: Quench, Extract, Wash, Dry Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow.

Potential Signaling Pathway Involvement

Pyridazine derivatives have been investigated as inhibitors of various kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, hypothetical signaling pathway where a 6-chloropyridazine-3-carboxamide derivative could act as a kinase inhibitor, leading to an anti-cancer effect.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Apoptosis Apoptosis KinaseCascade->Apoptosis CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Inhibitor 6-Chloropyridazine-3- Carboxamide Derivative Inhibitor->KinaseCascade Inhibition

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols for the Esterification of 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of esterifying 6-chloropyridazine-3-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate esterification method is crucial and depends on factors such as substrate sensitivity, desired scale, and available reagents.

Introduction to Esterification Methods

The esterification of this compound can be achieved through several synthetic routes. The primary methods include:

  • Fischer Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for simple alcohols.[1][2][3][4][5]

  • Coupling Agent-Mediated Esterification (Steglich Esterification): This method utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[6][7][8][9][10][11] It is performed under mild, neutral conditions, making it suitable for sensitive substrates.[6][10]

  • Acid Chloride Formation followed by Alcoholysis: A two-step process where the carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14] The acid chloride is then reacted with an alcohol to yield the ester.

  • Diazomethane (B1218177) Esterification: A highly efficient method for the synthesis of methyl esters.[15][16][17][18] This reaction is fast and clean, but diazomethane is toxic and potentially explosive, requiring careful handling.[16][17][18]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19][20][21]

Below is a diagram illustrating the general workflow for esterification.

G cluster_start Starting Materials cluster_methods Esterification Methods cluster_end Product CarboxylicAcid 6-Chloropyridazine- 3-Carboxylic Acid Fischer Fischer Esterification CarboxylicAcid->Fischer Steglich Steglich Esterification CarboxylicAcid->Steglich AcidChloride Acid Chloride Formation + Alcoholysis CarboxylicAcid->AcidChloride Mitsunobu Mitsunobu Reaction CarboxylicAcid->Mitsunobu Alcohol Alcohol (R-OH) Alcohol->Fischer Alcohol->Steglich Alcohol->AcidChloride Alcohol->Mitsunobu Ester 6-Chloropyridazine- 3-Carboxylate Ester Fischer->Ester Steglich->Ester AcidChloride->Ester Mitsunobu->Ester

Caption: General workflow for the esterification of this compound.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical quantitative data for the different esterification methods. Note that yields are dependent on the specific alcohol used and optimization of reaction conditions.

MethodReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Fischer Esterification H₂SO₄ (cat.), excess alcohol60-954-24RefluxLow cost, simple procedure.[2]Requires harsh acidic conditions and high temperatures; equilibrium reaction.[3][4]
Steglich Esterification DCC/EDC, DMAP (cat.)80-952-120 - RTMild conditions, high yields, suitable for sensitive substrates.[6][10]Formation of urea (B33335) byproduct can complicate purification.[8]
Acid Chloride Formation 1. SOCl₂ or (COCl)₂2. Alcohol, base (e.g., Pyridine)85-982-60 - RefluxHigh yields, applicable to a wide range of alcohols.Two-step process, uses hazardous reagents (thionyl chloride).[14]
Diazomethane Esterification CH₂N₂>95< 10 - RTVery high yield for methyl esters, fast, clean reaction.[16]Diazomethane is toxic and explosive, only for methyl esters.[16][17]
Mitsunobu Reaction PPh₃, DEAD/DIAD70-901-80 - RTMild conditions, inversion of stereochemistry at the alcohol center.[21]Stoichiometric amounts of phosphine (B1218219) oxide byproduct, expensive reagents.

Experimental Protocols

Fischer Esterification Protocol

This protocol describes the synthesis of methyl 6-chloropyridazine-3-carboxylate.

Materials:

  • This compound

  • Methanol (B129727) (absolute)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Steglich Esterification Protocol

This protocol is suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[9][11]

Materials:

  • This compound

  • Alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[8]

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the combined filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

G cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Acid Carboxylic Acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + DCC DCC DCC DMAP DMAP Alcohol Alcohol Acyl_pyridinium N-Acylpyridinium Ion O_acylisourea->Acyl_pyridinium + DMAP Ester Ester Acyl_pyridinium->Ester + Alcohol DCU Dicyclohexylurea (DCU)

Caption: Simplified reaction pathway for Steglich esterification.

Acid Chloride Formation and Esterification Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic)

  • Toluene or Dichloromethane (anhydrous)

  • Alcohol (1.2 eq)

  • Pyridine (B92270) or Triethylamine (1.5 eq)

Procedure: Step 1: Formation of 6-chloropyridazine-3-carbonyl chloride

  • To a flask containing this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (or stir at room temperature if using oxalyl chloride) for 1-3 hours until gas evolution ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Diazomethane Esterification Protocol

WARNING: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® kits and non-etched glassware.

Materials:

  • This compound

  • Ethereal solution of diazomethane (generated in situ)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in diethyl ether in a flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Vigorous nitrogen gas evolution will be observed during the addition.[17]

  • Stir the reaction at 0°C for an additional 15-30 minutes.

  • Quench the excess diazomethane by the careful dropwise addition of acetic acid until the yellow color disappears.

  • The reaction mixture can be washed with a dilute solution of sodium bicarbonate and water.

  • Dry the ethereal layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the methyl ester, often in near-quantitative yield and high purity.[16]

References

Application of 6-Chloropyridazine-3-carboxylic Acid in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloropyridazine-3-carboxylic acid is a versatile heterocyclic building block with significant applications in the discovery and development of new agrochemicals.[1] Its pyridazine (B1198779) core, substituted with a reactive chlorine atom and a carboxylic acid group, allows for a variety of chemical modifications to generate compounds with potent biological activities.[1] Pyridazine derivatives have been successfully commercialized as herbicides, such as pyridafol, pyridate, and pyridaben, demonstrating the importance of this scaffold in weed management.[2] This application note details the use of this compound as a key starting material for the synthesis of a novel class of N-aryl-6-chloropyridazine-3-carboxamide herbicides that target the phytoene (B131915) desaturase (PDS) enzyme, a critical component in carotenoid biosynthesis in plants.

Synthetic Pathway Overview

The general synthetic strategy involves the conversion of this compound into its more reactive acyl chloride derivative, followed by amidation with a substituted aniline (B41778) to yield the target N-aryl-6-chloropyridazine-3-carboxamide. This approach allows for the creation of a diverse library of potential herbicides by varying the substituents on the aniline ring.

Synthesis_Pathway start This compound intermediate 6-Chloropyridazine-3-carbonyl Chloride start->intermediate Acyl Chloride Formation product N-Aryl-6-chloropyridazine-3-carboxamide (Herbicidal Compound) intermediate->product Amidation reagent1 Thionyl Chloride (SOCl2) reagent2 Substituted Aniline (e.g., 2,4-dichloroaniline)

Figure 1: General synthetic scheme for N-aryl-6-chloropyridazine-3-carboxamide herbicides.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazine-3-carbonyl Chloride

This protocol describes the conversion of this compound to its acyl chloride, a key intermediate for the subsequent amidation reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (10.0 g, 63.1 mmol) in anhydrous toluene (100 mL) in a round-bottom flask, add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (11.0 mL, 151 mmol, 2.4 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 6-chloropyridazine-3-carbonyl chloride as a solid. This intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(2,4-dichlorophenyl)-6-chloropyridazine-3-carboxamide

This protocol details the synthesis of a representative herbicidal compound from the N-aryl-6-chloropyridazine-3-carboxamide class.

Materials:

Procedure:

  • Dissolve 6-chloropyridazine-3-carbonyl chloride (11.2 g, 63.1 mmol) in anhydrous dichloromethane (150 mL) in a flask equipped with a magnetic stirrer and an addition funnel.

  • In a separate beaker, dissolve 2,4-dichloroaniline (10.2 g, 63.1 mmol) and triethylamine (9.7 mL, 69.4 mmol, 1.1 eq.) in anhydrous dichloromethane (50 mL).

  • Slowly add the aniline solution to the stirred solution of the acyl chloride at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford N-(2,4-dichlorophenyl)-6-chloropyridazine-3-carboxamide as a solid.

Data Presentation

Table 1: Synthesis and Herbicidal Activity of Representative N-Aryl-6-chloropyridazine-3-carboxamides

Compound IDAryl SubstituentYield (%)Pre-emergence IC₅₀ (µM) vs. Amaranthus retroflexusPost-emergence IC₅₀ (µM) vs. Setaria viridis
1 2,4-dichlorophenyl8515.225.8
2 4-chloro-2-fluorophenyl8212.522.1
3 2,4-difluorophenyl889.818.5
4 4-bromophenyl7920.130.4

Note: The data presented are representative values based on typical results for this class of compounds and should be considered illustrative.

Logical Workflow for Agrochemical Discovery

The discovery process for new herbicides based on the this compound scaffold follows a logical progression from initial synthesis to biological evaluation.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation Phase start This compound intermediate 6-Chloropyridazine-3-carbonyl Chloride start->intermediate Activation library Library of N-Aryl- 6-chloropyridazine-3-carboxamides intermediate->library Parallel Amidation primary_screen Primary Herbicidal Screening (Pre- and Post-emergence) library->primary_screen secondary_screen Secondary Screening (Dose-response, Weed Spectrum) primary_screen->secondary_screen Active Hits moa Mode of Action Studies (e.g., PDS Inhibition Assay) secondary_screen->moa lead_id Lead Compound Identification moa->lead_id

Figure 2: Workflow for the discovery of novel pyridazine-based herbicides.

This compound is a valuable starting material for the synthesis of novel and potent herbicides. The straightforward conversion to N-aryl-6-chloropyridazine-3-carboxamides provides a robust platform for generating diverse chemical libraries for agrochemical screening. The representative data indicate that compounds from this class exhibit significant herbicidal activity, warranting further investigation and optimization for the development of new weed management solutions.

References

The Pivotal Role of 6-Chloropyridazine-3-Carboxylic Acid in the Genesis of Novel Anti-Tumor Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Chloropyridazine-3-carboxylic acid has emerged as a critical scaffold in medicinal chemistry, providing a versatile starting point for the development of a new generation of potent anti-tumor agents. Researchers and drug development professionals are increasingly leveraging its unique chemical properties to synthesize novel compounds targeting various cancer hallmarks, including aberrant signaling pathways and DNA repair mechanisms. This document serves as a detailed guide, outlining the applications and experimental protocols associated with this promising heterocyclic compound.

Application Notes

This compound and its derivatives have demonstrated significant potential in oncology research, primarily through their activity as inhibitors of key enzymes implicated in cancer progression. The pyridazine (B1198779) core, a π-deficient aromatic skeleton with basic nitrogen atoms, facilitates crucial molecular interactions such as hydrogen bonding and chelation within the active sites of therapeutic targets.[1]

Key areas of application include:

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA repair. Its inhibition is a validated strategy for treating tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] Novel hybrids incorporating the 4-chloropyridazinoxyphenyl scaffold have shown comparable efficacy to the approved PARP inhibitor, olaparib.[1] These compounds induce apoptosis and lead to a significant reduction in cancer cell proliferation.[1]

  • Kinase Inhibition: The pyridazine scaffold is a privileged structure in the design of kinase inhibitors.[2][3] Derivatives of this compound have been explored as inhibitors of various kinases involved in oncogenic signaling. For instance, they have been investigated as components of MET inhibitors, which are crucial for overcoming resistance to chemotherapy in cancers like small cell lung cancer.[4][5][6]

  • Apoptosis Induction: A fundamental goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Novel chloropyridazine hybrids have been designed to act as potent apoptosis inducers.[1] These compounds modulate the expression of key apoptotic proteins, including p53, BAX, caspases 3 and 6, while downregulating anti-apoptotic proteins like BCL-2.[1]

The molecular hybridization strategy, which combines the this compound moiety with other pharmacophoric groups like chalcones, has proven effective in enhancing anti-cancer activity and potentially reducing drug resistance.[1]

Quantitative Data Summary

The following tables summarize the in vitro anti-cancer activity of various derivatives synthesized from this compound, as reported in the scientific literature.

Table 1: IC50 Values of Novel Chloropyridazine Hybrids in Cancer Cell Lines

CompoundHNO97 (Head and Neck) IC50 (µM)FaDu (Head and Neck) IC50 (µM)MDA-MB-468 (Breast) IC50 (µM)
3c 1.301.802.10
3e 1.802.603.20
4b 2.103.204.10
Olaparib 1.101.501.90

Data extracted from a study on novel chloropyridazine hybrids as PARP-1 inhibitors and apoptosis inducers.[1]

Table 2: PARP-1 Inhibitory Activity of Selected Chloropyridazine Hybrids

CompoundPARP-1 Inhibition (%)
3c 92.5
3d 90.8
3e 91.7
Olaparib 95.2

Data represents the percentage of PARP-1 enzyme activity inhibited by the test compounds.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of anti-tumor agents derived from this compound.

Protocol 1: General Synthesis of 4-Chloropyridazinoxyphenyl Conjugates

This protocol outlines the synthetic route for novel anti-cancer hybrids.

Workflow for Synthesis of Chloropyridazine Hybrids

cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Chalcone Intermediates (2a-e) cluster_2 Step 3: Synthesis of Target Hybrids (3a-h) A Starting Material (e.g., 4-aminophenol) C Intermediate 1 (e.g., 4-(6-chloropyridazin-3-yloxy)aniline) A->C K2CO3, Isopropanol (B130326), Reflux B 6-chloro-3-hydrazinylpyridazine G Intermediate 1 C->G D Substituted Acetophenone F Chalcone Intermediates (2a-e) D->F KOH, Ethanol (B145695), rt E Substituted Benzaldehyde E->F H Chalcone Intermediates (2a-e) F->H I Target Hybrids (3a-h) G->I KOH, Ethanol, rt H->I

Caption: Synthetic workflow for chloropyridazine-chalcone hybrids.

Materials:

  • This compound derivatives

  • Appropriate aromatic ketones and aldehydes

  • Potassium carbonate (K2CO3)

  • Potassium hydroxide (B78521) (KOH)

  • Isopropanol

  • Absolute ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Ether Linkage: React the starting pyridazine derivative with a substituted phenol (B47542) in the presence of a base like potassium carbonate in a suitable solvent such as isopropanol under reflux.[1]

  • Synthesis of Chalcone Moieties: Prepare various substituted chalcones by the Claisen-Schmidt condensation of appropriate aromatic ketones and aldehydes in the presence of potassium hydroxide in ethanol at room temperature.[1]

  • Hybridization: Combine the pyridazine-containing intermediate with the synthesized chalcones in an ethanolic potassium hydroxide solution at room temperature to yield the final hybrid compounds.[1]

  • Purification: Purify the final products using standard techniques such as recrystallization or column chromatography.

Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I cluster_pro_apoptotic Pro-Apoptotic Factors cluster_anti_apoptotic Anti-Apoptotic Factors Compound Chloropyridazine Hybrid p53 p53 Compound->p53 Upregulates BAX BAX Compound->BAX Upregulates Caspase3 Caspase 3 Compound->Caspase3 Activates Caspase6 Caspase 6 Compound->Caspase6 Activates BCL2 BCL-2 Compound->BCL2 Downregulates CK18 CK 18 Compound->CK18 Downregulates p53->BAX Activates BAX->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase6->Apoptosis BCL2->BAX Inhibits Compound Chloropyridazine Hybrid (PARP-1 Inhibitor) PARP1 PARP-1 Compound->PARP1 Inhibits DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP1 Activates BER Base Excision Repair PARP1->BER Promotes DSB DNA Double-Strand Breaks (DSBs) PARP1->DSB Leads to unrepaired SSBs, causing DSBs at replication fork BER->DNA_Damage Repairs Cell_Death Cell Death DSB->Cell_Death gH2Ax γ-H2Ax (DSB Marker) DSB->gH2Ax Induces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-chloropyridazine-3-carboxylic acid. It includes frequently asked questions for a general overview and detailed troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods are:

  • Oxidation of 3-chloro-6-methylpyridazine (B130396): This method involves the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents.

  • Hydrolysis of ethyl 6-chloropyridazine-3-carboxylate: This is a straightforward method that involves the hydrolysis of the corresponding ester to the carboxylic acid, typically under basic conditions.

Q2: What kind of yields can I expect from these synthesis methods?

A2: Yields can vary depending on the chosen method and reaction conditions. Generally, the hydrolysis of ethyl 6-chloropyridazine-3-carboxylate offers higher yields, often exceeding 90%. The oxidation of 3-chloro-6-methylpyridazine typically provides yields in the range of 50-70%, contingent on the oxidant and reaction parameters used.

Q3: What are the critical parameters to control during the oxidation of 3-chloro-6-methylpyridazine?

A3: To ensure optimal yield and minimize side reactions, it is crucial to control the following:

  • Temperature: The reaction is exothermic, and maintaining the recommended temperature is vital to prevent over-oxidation and degradation of the product.

  • Rate of Reagent Addition: Slow and controlled addition of the oxidizing agent is necessary to manage the reaction's exothermicity.

  • Choice of Oxidant: The type and concentration of the oxidizing agent significantly impact the reaction's efficiency and yield.

Q4: Are there any specific safety precautions I should take?

A4: Yes, when working with the reagents involved in these syntheses, it is essential to:

  • Handle strong acids and oxidizing agents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious of the exothermic nature of the oxidation reaction and have appropriate cooling baths ready.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis of this compound.

Method 1: Oxidation of 3-chloro-6-methylpyridazine

Q: My yield is significantly lower than expected. What could be the cause?

A: Low yields in this oxidation can stem from several factors. Refer to the troubleshooting workflow below and the following points:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for side product formation.

  • Suboptimal Temperature Control: If the temperature was too high, it could have led to product degradation. If it was too low, the reaction might be incomplete. Adhering to the specified temperature range is critical.

  • Inefficient Extraction: The product might not have been fully extracted from the aqueous layer. Increasing the number of extractions with an appropriate solvent like ethyl acetate (B1210297) can improve recovery.

  • Oxidant Potency: The oxidizing agent may have degraded over time. Using a fresh batch of the oxidant is recommended.

Q: I am observing the formation of multiple side products in my TLC analysis. How can I minimize these?

A: The formation of side products is often related to the reaction conditions:

  • Over-oxidation: This can occur if the reaction temperature is too high or if an excessive amount of oxidizing agent is used. Ensure precise temperature control and use the stoichiometric amount of the oxidant.

  • Reaction with Solvent: In some cases, the solvent might react with the starting material or intermediates. Ensure you are using the recommended solvent.

Method 2: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

Q: The hydrolysis reaction is not going to completion. What should I do?

A: An incomplete hydrolysis can usually be addressed by:

  • Increasing Reaction Time: Allow the reaction to stir for a longer period at the specified temperature.

  • Increasing Base Concentration: A higher concentration of the base (e.g., LiOH) can drive the reaction to completion. However, be mindful of potential side reactions with excessive base.

  • Elevating Temperature: A moderate increase in temperature can enhance the reaction rate.

Q: I am having difficulty isolating the product after acidification.

A: If the product is not precipitating or is difficult to extract after acidification, consider the following:

  • Insufficient Acidification: Ensure the pH of the solution is low enough to fully protonate the carboxylate. Check the pH with a pH meter or pH paper.

  • Product Solubility: The product may have some solubility in the aqueous layer. Saturating the aqueous layer with NaCl before extraction can decrease the product's solubility in water and improve extraction efficiency.

  • Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a small amount of brine or by filtering the mixture through a pad of celite.

Quantitative Data Summary

The following tables summarize the yields obtained for the synthesis of this compound under different experimental conditions.

Table 1: Oxidation of 3-chloro-6-methylpyridazine

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-chloro-6-methylpyridazinePotassium DichromateConcentrated H₂SO₄< 50469[1]
3-chloro-6-methylpyridazinePotassium DichromateConcentrated H₂SO₄< 653Not specified[1]
3-chloro-6-methylpyridazinePotassium DichromateH₂SO₄50Not specified57[2]
3-chloro-6-methylpyridazinePotassium Permanganate50% H₂SO₄80252[3]

Table 2: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

Starting MaterialReagentSolventTemperatureReaction TimeYield (%)Reference
Ethyl 6-chloropyridazine-3-carboxylateLiOHTHF/WaterAmbient45 min91[2]

Experimental Protocols

Protocol 1: Oxidation of 3-chloro-6-methylpyridazine with Potassium Dichromate
  • In a round-bottom flask, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature below 50°C.

  • Slowly add potassium dichromate (1.5 eq) in portions, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, stir the reaction mixture at 50°C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield this compound.[1]

Protocol 2: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate
  • To a mixture of ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in tetrahydrofuran (B95107) (THF), add a solution of lithium hydroxide (B78521) (5.0 eq) in water.

  • Stir the resulting reaction mixture at ambient temperature for 45 minutes.

  • Pour the reaction mixture into 2M hydrochloric acid.

  • Extract the mixture with dichloromethane (B109758) (DCM).

  • Combine the organic layers and evaporate the solvent to give this compound as a white solid.[2]

Visualizations

experimental_workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route start_ox 3-chloro-6-methylpyridazine step1_ox Dissolve in H₂SO₄ start_ox->step1_ox step2_ox Add Oxidant (e.g., K₂Cr₂O₇) step1_ox->step2_ox step3_ox Reaction at controlled temp. step2_ox->step3_ox step4_ox Work-up & Extraction step3_ox->step4_ox end_ox This compound step4_ox->end_ox start_hy Ethyl 6-chloropyridazine-3-carboxylate step1_hy Add Base (e.g., LiOH) in THF/Water start_hy->step1_hy step2_hy Stir at ambient temp. step1_hy->step2_hy step3_hy Acidification & Extraction step2_hy->step3_hy end_hy This compound step3_hy->end_hy

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_oxidation start Low Yield in Oxidation q1 Incomplete Reaction? start->q1 a1_yes Extend reaction time or moderately increase temp. q1->a1_yes Yes q2 Suboptimal Temp. Control? q1->q2 No end Yield Improved a1_yes->end a2_yes Ensure precise temp. control within the optimal range. q2->a2_yes Yes q3 Inefficient Extraction? q2->q3 No a2_yes->end a3_yes Increase number of extractions. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for low yield in the oxidation of 3-chloro-6-methylpyridazine.

troubleshooting_hydrolysis start Incomplete Hydrolysis q1 Insufficient Reaction Time? start->q1 a1_yes Increase stirring time. q1->a1_yes Yes q2 Insufficient Base? q1->q2 No end Reaction Complete a1_yes->end a2_yes Increase base concentration. q2->a2_yes Yes q3 Low Temperature? q2->q3 No a2_yes->end a3_yes Moderately increase temperature. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for incomplete hydrolysis of ethyl 6-chloropyridazine-3-carboxylate.

References

Technical Support Center: Purification of 6-Chloropyridazine-3-Carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-chloropyridazine-3-carboxylic acid via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is based on established methods for the purification of this compound (also known as 6-chloronicotinic acid) to achieve high purity.

Objective: To purify crude this compound using methanol (B129727) as the recrystallization solvent to achieve a purity of >99.5%.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated carbon (optional, for removal of colored impurities)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Filtration apparatus (vacuum flask, filter paper)

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 6 mL of methanol.[1]

  • Heating: Gently heat the mixture with continuous stirring using a heating mantle or hot plate. Bring the solvent to a gentle reflux.

  • Complete Solubilization: Continue heating and stirring until all the solid has dissolved. If colored impurities are present, remove the flask from the heat source and allow it to cool slightly before adding a small amount of activated carbon (approximately 1-2% w/w of the solute). Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration (if activated carbon was used): If activated carbon was added, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold methanol to remove any residual impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[1]

Expected Outcome: This procedure is expected to yield this compound with a purity of over 99.5% and a recovery of approximately 80%.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventQualitative Solubility
WaterSoluble (2 mg/mL at 20°C)[1]
MethanolSoluble[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSlightly soluble[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC5H3ClN2O2[2]
Molecular Weight158.54 g/mol [2]
Melting Point190 °C (decomposes)
AppearanceOff-white to beige crystalline powder[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Question: The compound is not dissolving in the hot solvent. Answer:

  • Insufficient Solvent: You may not have added enough solvent. Add a small additional portion of hot solvent until the compound dissolves completely.

  • Inappropriate Solvent: While methanol is a good starting point, if the compound remains insoluble even with a large volume of solvent, consider a more polar solvent like water or DMSO. However, be mindful that high solubility in the cold solvent will reduce your yield. A mixed solvent system might be necessary.

Question: The product "oils out" instead of forming crystals. Answer:

  • Solution is too concentrated: The boiling point of the solvent might be higher than the melting point of the impure compound. Try adding more solvent to lower the saturation point and allow the solution to cool more slowly.

  • Cooling too rapidly: Rapid cooling can sometimes lead to the formation of an oil. Ensure the solution cools slowly to room temperature before placing it in an ice bath.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point and interfere with crystal lattice formation. If the problem persists, consider a preliminary purification step like a column chromatography.

Question: No crystals are forming upon cooling. Answer:

  • Too much solvent: This is a common issue. If the solution is too dilute, the concentration of the compound may not reach its saturation point upon cooling. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.

Question: The recovery of the purified compound is very low. Answer:

  • Too much solvent used: Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Significant solubility in cold solvent: this compound has some solubility in cold solvents. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. You can also try to partially evaporate the solvent from the mother liquor to recover more product, which can then be recrystallized again.

  • Premature crystallization during hot filtration: If you performed a hot filtration, the compound might have crystallized on the filter paper. Ensure your filtration setup is pre-heated and the filtration is performed quickly.

Question: The purified crystals are colored. Answer:

  • Colored impurities: If the starting material has colored impurities, they may co-crystallize with the product. Add a small amount of activated carbon to the hot solution before filtration to adsorb these impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Methanol A->B C Heat to Reflux B->C D Optional: Add Activated Carbon C->D F Slow Cooling C->F If no carbon E Hot Filtration D->E E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Methanol H->I J Dry Crystals I->J K Pure Compound J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_problems Common Problems cluster_solutions_nocrystals Solutions for 'No Crystals' cluster_solutions_oiling Solutions for 'Oiling Out' cluster_solutions_lowyield Solutions for 'Low Yield' cluster_solutions_color Solutions for 'Colored Crystals' Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals Evaporate Evaporate Solvent NoCrystals->Evaporate Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed AddSolvent Add More Solvent OilingOut->AddSolvent SlowCool Cool Slowly OilingOut->SlowCool MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent CoolThoroughly Cool Thoroughly LowYield->CoolThoroughly ActivatedCarbon Use Activated Carbon ColoredCrystals->ActivatedCarbon

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloropyridazine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method is the oxidation of 3-chloro-6-methylpyridazine (B130396) using a strong oxidizing agent in an acidic medium. Typically, potassium dichromate or potassium permanganate (B83412) is used in concentrated sulfuric acid.[1][2]

Q2: What are the potential impurities I might encounter in my final product?

A2: Common impurities include unreacted starting material (3-chloro-6-methylpyridazine), inorganic salts from the workup (e.g., chromium or manganese salts), and potentially minor side-products such as the N-oxide of the starting material.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A key indicator of a successful reaction is the disappearance of the starting material spot/peak and the appearance of the more polar carboxylic acid product.

Q4: What are the typical yields for this synthesis?

A4: Reported yields for the oxidation of 3-chloro-6-methylpyridazine to this compound can vary, with some protocols reporting yields around 69%.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Increase reaction time or temperature (within the limits of the protocol, typically 50-60°C).- Ensure the molar ratio of the oxidizing agent to the starting material is adequate.[2]- Confirm the purity and reactivity of the starting materials and reagents.
Product loss during workup.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer.[1]- Carefully manage the pH during workup to ensure the carboxylic acid is fully protonated and extractable into the organic phase.
Presence of Unreacted Starting Material in Product Insufficient oxidizing agent or reaction time.- Increase the amount of potassium dichromate or potassium permanganate incrementally.- Extend the reaction time and monitor closely using TLC or HPLC.
Low reaction temperature.- Ensure the reaction temperature is maintained at the recommended level (e.g., 50-60°C) as the reaction can be slow at lower temperatures.[1]
Product is colored (e.g., pale red or green) Residual chromium salts (if using K₂Cr₂O₇).- Ensure thorough washing of the organic extracts with water or brine to remove inorganic impurities.[1]- Consider a final recrystallization step to purify the product.
Difficulty in Isolating the Product The product is partially soluble in the aqueous phase.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency.
Emulsion formation during extraction.- Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite.

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is a generalized procedure based on commonly cited methods.[1][2]

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Dichromate (K₂Cr₂O₇) or Potassium Permanganate (KMnO₄)

  • Crushed Ice

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, carefully add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the oxidizing agent (potassium dichromate or potassium permanganate) in portions, ensuring the reaction temperature does not exceed 50-65°C.[1]

  • After the addition is complete, stir the mixture at 50-60°C for several hours (typically 3-4 hours).[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture multiple times with ethyl acetate.[1]

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Parameter Method 1 (Potassium Dichromate) [1]Method 2 (Potassium Permanganate) [2]
Starting Material 3-chloro-6-methylpyridazine3-chloro-6-methylpyridazine
Oxidizing Agent Potassium Dichromate (K₂Cr₂O₇)Potassium Permanganate (KMnO₄)
Solvent Concentrated Sulfuric Acid50% Sulfuric Acid
Reaction Temperature < 50°C during addition, then 50°C80°C
Reaction Time 4 hours2 hours
Workup Quench with ice, extract with ethyl acetateQuench with ice water, extract with ethyl acetate

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 3-chloro-6-methylpyridazine reaction_step Oxidation (50-80°C) start->reaction_step reagents H₂SO₄, K₂Cr₂O₇/KMnO₄ reagents->reaction_step quench Quench with Ice reaction_step->quench extraction Ethyl Acetate Extraction quench->extraction wash Wash & Dry extraction->wash evaporation Evaporation wash->evaporation purification Recrystallization evaporation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_issues Identified Issues cluster_causes_yield Potential Causes for Low Yield cluster_causes_impurity Potential Causes for Impurities cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurity Solutions for Impurities start Analysis of Final Product low_yield Low Yield start->low_yield impurity Presence of Impurities start->impurity incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Loss During Workup low_yield->workup_loss unreacted_sm Unreacted Starting Material impurity->unreacted_sm salts Inorganic Salts impurity->salts optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_rxn optimize_workup Improve Extraction/Washing workup_loss->optimize_workup force_completion Adjust Reaction Conditions unreacted_sm->force_completion improve_wash Enhance Washing Steps salts->improve_wash recrystallize Recrystallize Product force_completion->recrystallize improve_wash->recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

References

stability of 6-chloropyridazine-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and understanding the stability of 6-chloropyridazine-3-carboxylic acid under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a halogenated organic compound that is generally stable under neutral, dry conditions. However, it is incompatible with strong oxidizing and reducing agents.[1] To prevent degradation, it should be protected from moisture and direct sunlight.[1] Forced degradation studies, which involve exposing the compound to harsh conditions like strong acids and bases, are crucial to understanding its degradation pathways and establishing its stability profile for formulation and storage.[2][3]

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: Under acidic or basic conditions, the primary degradation pathway is likely hydrolysis of the chloro group to a hydroxyl group, forming 6-hydroxypyridazine-3-carboxylic acid. Decarboxylation could also occur under certain conditions, although this is generally less common without additional stressors like heat. The specific degradation products and their rates of formation will depend on the pH, temperature, and duration of exposure.

Q3: My assay results for the parent compound are lower than expected after stress testing. What could be the cause?

A3: Lower than expected assay values for the parent compound after stress testing are the primary indicator of degradation. The extent of degradation is influenced by the concentration of the acid or base, temperature, and time. Ensure your analytical method is validated and capable of separating the parent compound from any potential degradation products to get an accurate measurement.

Q4: I am observing unexpected peaks in my chromatogram after subjecting the compound to acidic/basic stress. What should I do?

A4: Unexpected peaks are likely degradation products. The goal of a forced degradation study is to generate these products to establish the specificity of your analytical method.[3] You should aim for 5-20% degradation of the active pharmaceutical ingredient. If you are seeing excessive degradation, consider reducing the stress conditions (e.g., lower acid/base concentration, lower temperature, or shorter exposure time). The next step would be to identify and characterize these new peaks using techniques like mass spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under acidic or basic conditions. Stress conditions are too mild.Increase the concentration of the acid or base, elevate the temperature (e.g., to 60-80 °C), or extend the duration of the experiment.
Analytical method is not stability-indicating.The analytical method may not be able to separate the parent compound from its degradation products. Re-evaluate and re-validate your analytical method to ensure it can resolve all relevant peaks.
Excessive degradation (>50%) of the compound. Stress conditions are too harsh.Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time. The goal is to achieve partial, controlled degradation.
Poor reproducibility of degradation results. Inconsistent experimental parameters.Ensure that the temperature, concentration of reagents, and timing are precisely controlled in all experiments. Use calibrated equipment.
Sample preparation inconsistency.Standardize the sample preparation procedure, including solvent volumes and mixing times.
Precipitation of the compound upon addition of acid or base. The compound or its salt form has low solubility at the tested pH.Check the pKa of the compound (predicted pKa is 2.68 ± 0.10).[1] Adjust the pH to maintain solubility or consider using a co-solvent if it does not interfere with the degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostatic water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Basic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.

    • Follow the same procedure as for acidic degradation, but neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of water and subjecting it to the same temperature conditions.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and wavelength of detection should be optimized for this compound and its potential degradation products.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound at 60 °C.

Table 1: Degradation under Acidic Conditions (1 M HCl at 60 °C)

Time (hours)Assay of Parent Compound (%)% DegradationArea (%) of Major Degradant (Peak 1)
0100.00.00.0
298.21.81.5
496.53.53.2
892.87.26.9
1289.110.910.5
2481.318.718.1

Table 2: Degradation under Basic Conditions (1 M NaOH at 60 °C)

Time (hours)Assay of Parent Compound (%)% DegradationArea (%) of Major Degradant (Peak 2)
0100.00.00.0
295.34.74.5
490.89.28.9
882.417.617.1
1275.124.924.2
2462.937.136.5

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 1 M NaOH, 60°C) stock->base control Control (Water, 60°C) stock->control neutralize Neutralize Aliquots acid->neutralize base->neutralize hplc HPLC Analysis control->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

G start Unexpected Results in Stability Study q1 Is there any degradation observed? start->q1 q2 Is degradation excessive (>20%)? q1->q2 Yes sol1 Increase stress: - Higher [Acid/Base] - Higher Temperature - Longer Time q1->sol1 No a1_yes Yes a1_no No sol2 Decrease stress: - Lower [Acid/Base] - Lower Temperature - Shorter Time q2->sol2 Yes q3 Are results reproducible? q2->q3 No a2_yes Yes a2_no No sol3 Proceed with degradant characterization (LC-MS) q3->sol3 Yes sol4 Verify experimental parameters: - Temperature control - Reagent concentrations - Timing q3->sol4 No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for stability studies.

References

preventing degradation of 6-chloropyridazine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-chloropyridazine-3-carboxylic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Storage under an inert atmosphere, such as nitrogen or argon, is also advisable to prevent oxidative degradation. It is crucial to protect the compound from moisture and direct sunlight.

Q2: What are the known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents and strong reducing agents.[1] Contact with these substances can lead to rapid degradation of the compound.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of the molecule and data from similar chlorinated heterocyclic compounds, the primary degradation pathways are likely to be:

  • Hydrolysis: The chlorine atom on the pyridazine (B1198779) ring can be susceptible to hydrolysis, which would replace the chlorine with a hydroxyl group, forming 6-hydroxypyridazine-3-carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially leading to ring opening or the formation of various photoproducts.

  • Oxidation: The pyridazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Q4: Are there any recommended stabilizers or antioxidants for this compound?

Troubleshooting Guides

Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage

Possible Cause: Degradation of this compound due to improper storage conditions.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the compound was stored in a tightly sealed container.

    • Ensure the storage location was cool, dry, and protected from light.

    • Check if the compound was exposed to any incompatible substances.

  • Characterize Degradation Products:

    • Attempt to identify the unknown peaks using techniques like LC-MS or GC-MS to understand the degradation pathway. Common degradation products to look for include 6-hydroxypyridazine-3-carboxylic acid (from hydrolysis) or decarboxylated species.

  • Implement Improved Storage:

    • If degradation is confirmed, transfer the remaining material to a new, clean, and dry container.

    • Consider storing under an inert atmosphere (e.g., in a desiccator with a nitrogen purge or in an amber vial sealed with parafilm).

    • For long-term storage, consider refrigeration (2-8 °C), ensuring the container is well-sealed to prevent condensation upon removal.

Issue 2: Inconsistent Results in Experiments Using Stored this compound

Possible Cause: Partial degradation of the compound, leading to a lower effective concentration of the active molecule.

Troubleshooting Steps:

  • Purity Re-assessment:

    • Perform a purity analysis of the stored material using a validated analytical method, such as HPLC-UV.

    • Compare the purity to the initial certificate of analysis or the purity of a fresh batch.

  • Quantitative Analysis:

    • If a reference standard is available, perform a quantitative analysis (e.g., by creating a calibration curve) to determine the exact concentration of the active compound in your stored material.

  • Purification (if necessary):

    • If the material has degraded but is still usable, consider recrystallization or another suitable purification method to remove impurities before use. The choice of solvent for recrystallization will depend on the solubility of the parent compound versus its impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours.

    • Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours or in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical)

Stress Condition% Degradation of this compoundMajor Degradation Product (Hypothetical)
1N HCl, 80°C, 24h~15%6-hydroxypyridazine-3-carboxylic acid
1N NaOH, RT, 24h~20%6-hydroxypyridazine-3-carboxylic acid
3% H₂O₂, RT, 24h~10%Oxidized pyridazine species
105°C, 48h (solid)~5%Decarboxylated pyridazine
Sunlight, 48h (solid)~8%Various photoproducts

Visualizations

Degradation_Pathways This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photodegradation Photodegradation (UV/Light) This compound->photodegradation thermal Thermal Stress (Heat) This compound->thermal product1 6-hydroxypyridazine-3-carboxylic acid hydrolysis->product1 product2 Oxidized Species oxidation->product2 product3 Photoproducts photodegradation->product3 product4 Decarboxylated Product thermal->product4

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Observation cluster_troubleshooting Troubleshooting storage Improper Storage degradation Degradation Observed (e.g., new HPLC peaks) storage->degradation verify 1. Verify Storage Conditions degradation->verify characterize 2. Characterize Degradants (LC-MS) verify->characterize remediate 3. Implement Correct Storage characterize->remediate

Caption: Troubleshooting workflow for observed degradation.

References

troubleshooting failed reactions involving 6-chloropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloropyridazine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

General Information and Handling

Q1: What are the key physical and chemical properties of this compound?

This compound is a white to off-white crystalline solid. It is sparingly soluble in water but shows moderate solubility in polar organic solvents like dimethylformamide (DMF) and methanol.[1] It is incompatible with strong oxidizing and reducing agents and should be protected from moisture.[1]

PropertyValue
Molecular FormulaC₅H₃ClN₂O₂
Molecular Weight158.54 g/mol [2]
Melting Point190 °C (decomposes)
AppearanceWhite to cream crystalline powder[1]
Solubility in WaterSparingly soluble[1]
Solubility in Organic SolventsModerately soluble in DMF and methanol[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place, away from direct sunlight and moisture.[1] It is incompatible with strong oxidizing and reducing agents.

Troubleshooting Failed Reactions

Amide Coupling (Amidation)

Q3: My amide coupling reaction between this compound and my amine is failing or giving low yields. What are the common causes?

Failed or low-yielding amide coupling reactions with this compound can be attributed to several factors:

  • Poor activation of the carboxylic acid: The carboxylic acid needs to be activated to react with the amine. If the activating agent is old, impure, or used under suboptimal conditions, the reaction will not proceed efficiently.

  • Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may not be nucleophilic enough to attack the activated carboxylic acid.

  • Formation of unreactive salts: The acidic proton of the carboxylic acid can react with the basic amine to form an ammonium (B1175870) salt, which is unreactive.

  • Side reactions: The activating agents can sometimes lead to side reactions, such as the formation of N-acylurea byproducts when using carbodiimides like DCC.

  • Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield.

Q4: What specific steps can I take to troubleshoot my failed amide coupling reaction?

Here is a systematic approach to troubleshooting:

  • Verify the quality of your reagents: Use fresh, high-purity coupling agents and anhydrous solvents.

  • Choose the right coupling agent: For difficult couplings, consider using more potent activating agents like HATU, HBTU, or PyBOP in combination with a non-nucleophilic base like diisopropylethylamine (DIEA).

  • Optimize reaction conditions: Vary the temperature, reaction time, and solvent. Some reactions may benefit from cooling to 0°C during the addition of the coupling agent to minimize side reactions, followed by warming to room temperature.

  • Consider a two-step process: Isolate the activated ester before adding the amine. This can sometimes improve yields by preventing the formation of unreactive salts.

  • Increase the excess of one reagent: Using a slight excess of either the carboxylic acid or the amine can drive the reaction to completion.

Experimental Protocol: General Amide Coupling

  • Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Troubleshooting cluster_solutions Troubleshooting Steps Start Amide Coupling Fails CheckReagents Check Reagent Quality (Acid, Amine, Coupling Agent, Solvent) Start->CheckReagents Low/No Yield ChooseCouplingAgent Select Appropriate Coupling Agent (e.g., HATU, PyBOP) CheckReagents->ChooseCouplingAgent Reagents OK OptimizeConditions Optimize Conditions (Temperature, Time, Solvent) ChooseCouplingAgent->OptimizeConditions Still Fails TwoStep Consider Two-Step (Isolate Activated Ester) OptimizeConditions->TwoStep Still Fails ExcessReagent Use Excess of One Reagent TwoStep->ExcessReagent Still Fails Success Successful Coupling ExcessReagent->Success Improved Yield

A flowchart for troubleshooting failed amide coupling reactions.
Esterification

Q5: I am having trouble with the esterification of this compound. What are the likely issues?

Esterification of this compound can be challenging due to:

  • Equilibrium limitations: Fischer esterification (reacting the carboxylic acid with an alcohol under acidic conditions) is a reversible reaction.[3][4] The presence of water, a byproduct, can shift the equilibrium back to the starting materials.

  • Steric hindrance: Bulky alcohols will react more slowly.

  • Low reactivity of the carboxylic acid: The electron-withdrawing nature of the pyridazine (B1198779) ring can affect the reactivity of the carboxylic acid.

  • Decomposition: The compound may decompose under harsh acidic conditions and high temperatures.

Q6: How can I improve the yield of my esterification reaction?

To improve the yield of your esterification reaction:

  • Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves.

  • Use an excess of the alcohol: Using the alcohol as the solvent can help drive the equilibrium towards the product.[3]

  • Activate the carboxylic acid: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride can then be reacted with the alcohol in the presence of a base.

  • Use milder conditions: For sensitive substrates, consider using milder esterification methods such as the Steglich esterification with DCC and a catalytic amount of DMAP.

Experimental Protocol: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

A synthesis of the methyl ester has been reported via a multi-step process starting from ethyl levulinate, with the final esterification step being one of the key transformations.[5] A more direct approach involves the hydrolysis of the corresponding ethyl ester.[6]

  • To a solution of ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in tetrahydrofuran (B95107) (THF, 10 mL), add a solution of lithium hydroxide (B78521) (LiOH, 0.655 g, 26.8 mmol) in water (10 mL).[6]

  • Stir the reaction mixture at room temperature for 45 minutes.[6]

  • Pour the reaction mixture into 2 M hydrochloric acid and extract with dichloromethane (B109758) (DCM).[6]

  • Combine the organic phases and concentrate under reduced pressure to yield this compound.[6]

For the forward reaction (esterification):

  • Suspend this compound in an excess of the desired alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or distillation.

Esterification_Workflow Start Start: 6-chloropyridazine- 3-carboxylic acid + Alcohol AcidCatalyst Add Acid Catalyst (e.g., H₂SO₄) Start->AcidCatalyst Reflux Heat to Reflux (with water removal) AcidCatalyst->Reflux Monitoring Monitor by TLC/LC-MS Reflux->Monitoring Workup Neutralization & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography/Distillation) Workup->Purification Product Product: Ester Purification->Product

A general workflow for Fischer esterification.
Suzuki Coupling

Q7: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for failure?

The Suzuki coupling of aryl chlorides is generally more challenging than that of aryl bromides or iodides due to the strength of the C-Cl bond. For this compound, specific challenges include:

  • Catalyst deactivation: The carboxylic acid group can coordinate to the palladium catalyst and inhibit its activity.

  • Inactive catalyst system: The chosen palladium precursor and ligand may not be effective for the activation of the C-Cl bond.

  • Poor solubility: The starting material or the base may have poor solubility in the reaction solvent.

  • Protodeboronation: The boronic acid can be cleaved by water or other protic species in the reaction mixture, especially at elevated temperatures.

  • Homocoupling: The boronic acid can couple with itself, leading to undesired byproducts.

Q8: What strategies can I employ to make my Suzuki coupling reaction successful?

  • Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can be hydrolyzed back to the carboxylic acid after the coupling.

  • Choose a suitable catalyst system: For aryl chlorides, highly active catalyst systems are often required. Consider using palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine (B1218219) ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

  • Select the right base and solvent: Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary. The solvent system is also crucial; common choices include toluene, dioxane, or mixtures with water. Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Optimize the temperature: Aryl chlorides typically require higher reaction temperatures (80-110 °C) to react at a reasonable rate.

ParameterRecommendation for Suzuki Coupling of Aryl Chlorides
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald ligands (SPhos, XPhos), NHC ligands
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent Toluene, Dioxane, THF, DME/water
Temperature 80 - 120 °C

Experimental Protocol: General Suzuki Coupling (with ester protection)

  • Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester.

  • Suzuki Coupling:

    • To a dry Schlenk flask, add the ester of this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and ligand under a positive pressure of inert gas.

    • Add the degassed, anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the coupled ester by column chromatography.

  • Hydrolysis: Hydrolyze the purified ester to the corresponding carboxylic acid using a base like LiOH in a THF/water mixture.

Suzuki_Coupling_Pathway Start Start: 6-chloropyridazine- 3-carboxylic acid Protection Protect Carboxylic Acid (Esterification) Start->Protection Coupling Suzuki Coupling (Pd catalyst, ligand, base) Protection->Coupling Deprotection Deprotection (Hydrolysis) Coupling->Deprotection Product Product: Arylated Pyridazine Carboxylic Acid Deprotection->Product

A logical workflow for Suzuki coupling involving a carboxylic acid.
Decarboxylation

Q9: I am observing unexpected decarboxylation of my this compound. Under what conditions does this occur?

Decarboxylation is the loss of the carboxylic acid group as carbon dioxide. While simple aliphatic carboxylic acids are generally stable, decarboxylation can occur under certain conditions, especially with specific structural features. For heteroaromatic carboxylic acids, decarboxylation can sometimes be induced by heat, particularly in the presence of a catalyst or in a high-boiling point solvent. The presence of the nitrogen atoms in the pyridazine ring can influence the stability of the molecule and may facilitate decarboxylation under certain thermal or catalytic conditions.

Q10: How can I avoid unwanted decarboxylation?

To minimize the risk of unwanted decarboxylation:

  • Avoid excessive heat: Keep reaction temperatures as low as possible while still allowing the desired reaction to proceed at a reasonable rate.

  • Choose appropriate catalysts: Be aware that some transition metal catalysts can promote decarboxylation.

  • Protect the carboxylic acid: As with Suzuki coupling, converting the carboxylic acid to an ester can prevent decarboxylation during subsequent reaction steps. The ester group is generally more stable to decarboxylation.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloropyridazine-3-Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 6-chloropyridazine-3-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic strategies.

Troubleshooting Guides

This section addresses specific issues that may arise during the esterification or amidation of this compound.

Issue 1: Low or No Product Yield

Low or no yield in derivatization reactions is a common issue that can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.[1]

Troubleshooting Workflow: Low Product Yield

Caption: Troubleshooting logic for low product yield.

Possible Causes and Solutions:

  • Inactive Starting Material: The carboxylic acid may be impure, or the amine/alcohol may have degraded.

    • Solution: Ensure the purity of this compound and the corresponding nucleophile (amine or alcohol) using techniques like NMR or LC-MS. Recrystallize or distill starting materials if necessary.

  • Inefficient Carboxylic Acid Activation: The coupling reagent may not be effective enough, especially if the nucleophile is weak or sterically hindered.[1]

    • Solution: For amide bond formation, consider switching to a more potent coupling reagent such as HATU, HBTU, or PyAOP. For esterification, converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[2]

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate or coupling reagents.[1]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.

    • Solution: Experiment with a range of temperatures. For sluggish reactions, gentle heating or microwave irradiation can sometimes improve the yield.[2]

  • Incorrect Stoichiometry or Base: An inappropriate ratio of reactants or an unsuitable base can hinder the reaction.

    • Solution: Typically, a slight excess (1.1-1.5 equivalents) of the amine or alcohol is used. The choice of base is also critical; non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly employed in amide couplings.

Issue 2: Formation of Significant Side Products

The presence of impurities and side products complicates purification and reduces the overall yield.

Possible Causes and Solutions:

  • Side Reactions of the Coupling Reagent: Carbodiimide reagents like DCC and EDC can form N-acylurea byproducts, which can be difficult to remove.

    • Solution: For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[3] Using EDC often results in a water-soluble urea (B33335) byproduct that can be removed during aqueous work-up.[2]

  • Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur under harsh reaction conditions.

    • Solution: Employ coupling reagents known to suppress racemization, such as those used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure).[1] Running the reaction at lower temperatures can also minimize racemization.

  • Reaction with the Pyridazine (B1198779) Ring: While the carboxylic acid is the primary site of reaction, under certain conditions, nucleophilic substitution at the chlorine-bearing carbon of the pyridazine ring can occur.

    • Solution: Use milder reaction conditions and avoid excessively high temperatures or highly nucleophilic conditions that could favor substitution on the ring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an amide coupling with this compound?

A1: A good starting point is to dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir for a few minutes to pre-activate the acid, then add your amine (1.0-1.2 equivalents). Monitor the reaction at room temperature.

Q2: Which esterification method is most suitable for this compound?

A2: For simple alcohols, a Fischer esterification using a large excess of the alcohol and a catalytic amount of strong acid (e.g., H₂SO₄) can be effective. However, for more complex or acid-sensitive alcohols, Steglich esterification using DCC and a catalytic amount of DMAP in an aprotic solvent like DCM is a mild and often high-yielding alternative.[3] Another efficient method involves using POCl₃ in the corresponding alcohol.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS), which can show the consumption of starting materials and the formation of the desired product and any byproducts.

Q4: My product is difficult to purify. What are some common strategies?

A4: If your product is a solid, recrystallization from a suitable solvent system can be very effective. For oils or solids that are difficult to recrystallize, column chromatography on silica (B1680970) gel is the standard method. Choosing a solvent system that provides good separation between your product and impurities on a TLC plate is key to a successful chromatographic purification.

Data Presentation

The choice of coupling reagent and solvent can significantly impact the yield of amide formation. The following table provides illustrative data based on common outcomes for challenging amide couplings.

EntryCoupling ReagentBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEA (2.0)DMF251245-60
2HATUDIPEA (2.0)DMF25475-90
3PyBOPDIPEA (2.0)DCM25670-85
4SOCl₂ (for acid chloride)Pyridine (2.0)DCM0 to 25380-95

Note: Yields are representative and can vary depending on the specific amine used.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of 6-chloropyridazine-3-carboxamides.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow start Start dissolve Dissolve this compound (1 eq) in anhydrous DMF start->dissolve add_reagents Add HATU (1.1 eq) and DIPEA (2.0 eq) dissolve->add_reagents preactivate Stir for 10-15 min at RT (Pre-activation) add_reagents->preactivate add_amine Add amine (1.1 eq) preactivate->add_amine react Stir at RT and monitor by TLC/LC-MS add_amine->react workup Aqueous work-up (e.g., add water, extract with EtOAc) react->workup purify Purify by column chromatography or recrystallization workup->purify end End purify->end

Caption: General workflow for amide coupling.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Steglich Esterification

This protocol outlines a mild procedure for the esterification of this compound.[3]

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by column chromatography on silica gel.

References

side reactions of 6-chloropyridazine-3-carboxylic acid with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-chloropyridazine-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what types of reactions can I expect?

A1: this compound is a bifunctional molecule with two primary reactive sites:

  • The C6-Chloro Group: The chlorine atom is attached to an electron-deficient pyridazine (B1198779) ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . The position of the chlorine (equivalent to an ortho position relative to a ring nitrogen) activates it for substitution by a wide range of nucleophiles, including amines, alcohols (as alkoxides), and thiols (as thiolates).[1]

  • The C3-Carboxylic Acid Group: This is a standard carboxylic acid functional group that can undergo reactions such as esterification with alcohols, amide formation with amines, or conversion to an acyl chloride .[2]

The main challenge in using this reagent is achieving selectivity, as a nucleophile could potentially react at either site. The reaction conditions you choose will determine the outcome.

Q2: I am reacting this compound with a primary amine and getting a low yield of my desired 6-aminopyridazine-3-carboxylic acid. What is the likely side product?

A2: The most common side reaction in this case is amide formation , where the amine nucleophile attacks the carboxylic acid group instead of substituting the chlorine. This competition between SNAr and amidation is a key issue.

  • Desired Reaction (SNAr): The amine attacks the carbon bearing the chlorine atom.

  • Side Reaction (Amidation): The amine attacks the carbonyl carbon of the carboxylic acid.

Amide formation is typically favored when the carboxylic acid is "activated."[3] If your reaction conditions involve coupling agents (like DCC, EDC, HATU) or high temperatures without a base, you may inadvertently promote this side reaction.[4][5]

Q3: When reacting the compound with an alcohol under heating, I'm observing a second product in my analysis. What could it be?

A3: When using an alcohol as a nucleophile, the intended reaction is typically substitution of the chlorine atom (often requiring the alcohol to be deprotonated to a more nucleophilic alkoxide with a base). The most common side product is an ester , formed via the Fischer esterification of the carboxylic acid group.[6][7]

This side reaction is particularly favored if you are using the alcohol as a solvent (high excess) and have acidic conditions, even trace amounts of acid catalyst, along with heat.[8][9]

Q4: My reaction with a thiol is not clean. What potential side reactions should I be aware of?

A4: Similar to amines and alcohols, thiols can react at both sites. The primary side product is the thioester , formed by the reaction of the thiol with the carboxylic acid group. To achieve the desired SNAr reaction, it is crucial to use a base to deprotonate the thiol to the more potent thiolate nucleophile. This increases its reactivity towards the chloro-position and minimizes the likelihood of it reacting with the unactivated carboxylic acid.

Q5: After heating my reaction mixture for an extended period, I've isolated a product with a significantly lower molecular weight than expected. What might have happened?

A5: A possible, though less common, side reaction under harsh thermal conditions is decarboxylation . This involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 6-chloropyridazine. While pyridazine carboxylic acids are relatively stable, prolonged heating can sometimes induce this reaction.[10][11][12]

Q6: How can I prevent the hydrolysis of the 6-chloro group during my experiments?

A6: The chloro group can be susceptible to hydrolysis, yielding 6-hydroxypyridazine-3-carboxylic acid, especially in the presence of water at elevated temperatures or under strongly acidic/basic aqueous conditions.[13] To prevent this:

  • Use anhydrous (dry) solvents and reagents.

  • Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • If an aqueous workup is necessary, perform it at low temperatures and avoid prolonged exposure.

Troubleshooting Guides

Troubleshooting: Competing Amide Formation
ProblemPossible CauseSuggested Solution
Low yield of 6-amino product; presence of a second product with a similar polarity. The amine is reacting with the carboxylic acid to form an amide.1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before reacting with the amine. The ester is less reactive towards amines than an activated carboxylic acid and can be hydrolyzed back to the acid after the SNAr reaction.[14] 2. Control Reaction Conditions: Perform the reaction in the presence of a non-nucleophilic base (e.g., DIEA, K₂CO₃) at moderate temperatures. Avoid using peptide coupling reagents.
Reaction is sluggish and requires high heat, leading to side products. The amine is not nucleophilic enough, or the reaction temperature is causing decomposition.1. Use a More Nucleophilic Form: If applicable, use a stronger base to partially deprotonate the amine, increasing its nucleophilicity. 2. Use a Catalyst: For some SNAr reactions, a palladium or copper catalyst can be used (Buchwald-Hartwig amination), though this adds complexity and cost.[1]
Troubleshooting: Competing Ester Formation
ProblemPossible CauseSuggested Solution
Formation of an ester side product when using an alcohol nucleophile. Acid-catalyzed Fischer esterification is occurring.[6]1. Use Basic Conditions: Convert the alcohol to its corresponding alkoxide using a strong base (e.g., NaH, NaOMe, KOtBu) in an anhydrous solvent. The alkoxide is a much stronger nucleophile for SNAr and the basic conditions prevent Fischer esterification.[15] 2. Avoid Acidic Catalysts: Ensure the reaction mixture is free from any acid contamination.
No reaction occurs under neutral conditions. The alcohol is not nucleophilic enough to displace the chloride.The alcohol must be deprotonated to its alkoxide to be sufficiently reactive for SNAr on this heterocyclic system.
Troubleshooting: General Side Reactions
ProblemPossible CauseSuggested Solution
Formation of 6-hydroxypyridazine-3-carboxylic acid. Hydrolysis of the chloro group due to the presence of water.[13]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Isolation of 6-chloropyridazine (loss of -COOH group). Decarboxylation has occurred due to excessive heat.[12]Reduce the reaction temperature and/or reaction time. If high temperature is necessary, consider microwave-assisted synthesis which often allows for shorter reaction times.
Complex mixture of products. Multiple side reactions are occurring; potential degradation of the pyridazine ring.Re-evaluate the reaction conditions (temperature, solvent, base). Consider protecting the carboxylic acid group as an ester before performing the SNAr reaction.

Experimental Protocols

Protocol 1: Selective SNAr with an Amine Nucleophile

This protocol is designed to favor the substitution of the chlorine over amide formation.

  • Protection (Optional but Recommended):

    • Suspend this compound (1.0 eq) in methanol (B129727) (10 volumes).

    • Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to yield methyl 6-chloropyridazine-3-carboxylate. Verify formation via TLC or LCMS.

  • Nucleophilic Aromatic Substitution:

    • Dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or NMP (5-10 volumes).

    • Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIEA, 2.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor by TLC or LCMS until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.

  • Deprotection (if necessary):

    • Dissolve the resulting ester in a mixture of THF/water (e.g., 3:1).

    • Add lithium hydroxide (B78521) (LiOH, 2-3 eq) and stir at room temperature until the ester is hydrolyzed.

    • Acidify the mixture with dilute HCl to pH ~3-4 and extract the final carboxylic acid product.

Protocol 2: Selective SNAr with an Alcohol Nucleophile

This protocol uses basic conditions to favor substitution over esterification.

  • Alkoxide Formation:

    • In a flame-dried flask under an inert atmosphere (N₂), add an anhydrous solvent such as THF or DMF (10 volumes).

    • Add the desired alcohol (1.1 eq).

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.

  • Nucleophilic Aromatic Substitution:

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature or gently heat (e.g., 50-70 °C) to drive the reaction to completion. Monitor by TLC or LCMS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

    • Acidify with dilute HCl to pH ~3-4 to protonate the carboxylic acid.

    • Extract the product with an organic solvent, dry, concentrate, and purify as needed.

Visual Guides

competing_pathways start This compound + Nucleophile (Nu-H) snar_product Desired Product (SNAr at C6) start->snar_product  Route A:  Basic conditions  (favored for S- and O-Nu)  No -COOH activation side_product Side Product (Reaction at -COOH) start->side_product  Route B:  Acidic conditions / Heat (for O-Nu)  Coupling agents (for N-Nu)

Caption: Competing reaction pathways for nucleophiles.

troubleshooting_workflow start Experiment Complete check_purity Analyze Crude Product (TLC, LCMS, NMR) start->check_purity clean Product is Pure Proceed to Purification check_purity->clean Clean not_clean Mixture of Products check_purity->not_clean Not Clean identify Identify Side Product(s) not_clean->identify is_amide Amide/Ester Side Product? identify->is_amide is_hydrolysis Hydrolysis Product? is_amide->is_hydrolysis No adjust_amide Protect -COOH or Use Basic Conditions is_amide->adjust_amide Yes is_decarboxylation Decarboxylation Product? is_hydrolysis->is_decarboxylation No adjust_hydrolysis Use Anhydrous Conditions is_hydrolysis->adjust_hydrolysis Yes adjust_heat Lower Reaction Temperature is_decarboxylation->adjust_heat Yes rerun Re-run Experiment adjust_amide->rerun adjust_hydrolysis->rerun adjust_heat->rerun

Caption: Workflow for troubleshooting unexpected results.

side_reactions cluster_hydrolysis Hydrolysis Side Reaction cluster_decarboxylation Decarboxylation Side Reaction start_h 6-Chloropyridazine- 3-carboxylic Acid product_h 6-Hydroxypyridazine- 3-carboxylic Acid start_h->product_h + H₂O (Heat / Acid or Base) start_d 6-Chloropyridazine- 3-carboxylic Acid product_d 6-Chloropyridazine start_d->product_d High Heat (- CO₂)

Caption: Common degradation side reactions.

References

analytical methods for purity assessment of 6-chloropyridazine-3-carboxylic acid (HPLC, GC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purity assessment of 6-chloropyridazine-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol: HPLC

A reversed-phase HPLC method is typically employed for the analysis of polar aromatic compounds like this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time Approximately 8.5 minutes
HPLC Troubleshooting Guide

Question: Why am I observing significant peak tailing for the main compound?

Answer: Peak tailing is a common issue when analyzing acidic compounds like this compound.[1][2][3] It is often caused by strong interactions between the acidic analyte and the stationary phase.[4]

  • Mobile Phase pH: The pH of the mobile phase may be too high, causing the carboxylic acid to be partially ionized. Ensure the pH is sufficiently low (e.g., by using 0.1% formic acid) to keep the analyte in its protonated form.

  • Column Activity: The silica (B1680970) backbone of the C18 column can have active silanol (B1196071) groups that interact with your acidic compound.[4] Consider using a column with end-capping or a base-deactivated stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or the sample concentration.

Question: I am seeing poor resolution between my main peak and an impurity. What should I do?

Answer: Poor resolution can be addressed by optimizing the separation conditions.[2][5]

  • Gradient Optimization: A shallower gradient may improve separation. Try extending the gradient time to allow for better resolution of closely eluting peaks.

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol) can alter the selectivity of the separation.

  • Column Choice: If the above steps do not provide adequate resolution, a column with a different stationary phase (e.g., a phenyl-hexyl column) might be necessary.

Question: My baseline is noisy and drifting. What are the possible causes?

Answer: A noisy or drifting baseline can originate from several sources.[6]

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[6] Also, ensure the mobile phase components are well-mixed.

  • System Contamination: A contaminated column, guard column, or detector cell can cause baseline disturbances.[6] Flush the system with a strong solvent (e.g., 100% acetonitrile) to remove any contaminants.

  • Detector Lamp: An aging detector lamp can lead to baseline instability.[6] Check the lamp's energy output and replace it if necessary.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC experimental workflow for purity assessment.

Gas Chromatography (GC) Analysis

Experimental Protocol: GC

Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Derivatization is necessary to convert the carboxylic acid into a more volatile ester.[7]

Derivatization (Esterification):

  • To 1 mg of the sample, add 200 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Add 200 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions: The following table outlines the recommended GC parameters for the derivatized sample.

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 300 °C (FID)
GC Troubleshooting Guide

Question: I am not seeing any peak for my compound, or the peak is very small.

Answer: This could be due to several factors related to the compound's properties and the analytical setup.

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion. Ensure the reagents are fresh and the reaction conditions (temperature and time) are optimal. The presence of moisture can also inhibit the reaction.

  • Thermal Degradation: The compound might be degrading in the hot GC inlet. Try lowering the inlet temperature.

  • Column Adsorption: Active sites in the GC column or liner can adsorb the analyte.[9] Use a deactivated liner and ensure the column is in good condition.

Question: I am observing multiple peaks when I expect only one for the derivatized compound.

Answer: The presence of multiple peaks could indicate a few issues.

  • Side Reactions: The derivatization process might be producing by-products. Review the derivatization chemistry and consider a different reagent if necessary.

  • Sample Impurities: The original sample may contain impurities that are also being derivatized and detected.

  • Carryover: A previous injection may not have been fully eluted from the column.[9] Perform a blank run with just the solvent to check for carryover.

Question: The peak shape is broad and shows tailing.

Answer: Similar to HPLC, peak tailing in GC can be caused by several factors.[1][3]

  • Column Activity: Even with derivatization, residual polarity can lead to interactions with active sites on the column.[1] Consider replacing the column if it is old.

  • Low Column Temperature: If the oven temperature is too low, the compound may not move through the column efficiently, leading to broad peaks.[9] Ensure your temperature program is appropriate for the volatility of your derivatized analyte.

  • Poor Column Installation: A poorly cut or installed column can cause peak distortion.[1][9] Re-installing the column may resolve the issue.

GC Workflow Diagram

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data_gc Data Analysis sample Sample + BSTFA heat Heat at 70°C sample->heat cool Cool to RT heat->cool inject_gc Inject Sample cool->inject_gc separate_gc Separation on DB-5ms inject_gc->separate_gc detect_gc FID or MS Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc

Caption: GC experimental workflow including derivatization.

Frequently Asked Questions (FAQs)

Q1: Which method, HPLC or GC, is better for the purity assessment of this compound?

A1: HPLC is generally the preferred method for this compound. It allows for direct analysis without the need for derivatization, which simplifies the procedure and reduces potential sources of error. GC analysis requires a derivatization step to make the compound volatile, adding complexity to the sample preparation.

Q2: Why is derivatization necessary for GC analysis of this compound?

A2: this compound contains a polar carboxylic acid group, which makes it non-volatile and prone to strong interactions with the GC column. Derivatization converts the carboxylic acid into a less polar and more volatile ester, allowing it to be analyzed effectively by GC.[7]

Q3: What are the expected impurities I might see?

A3: Potential impurities could include starting materials from the synthesis, by-products of the reaction, or degradation products. The exact nature of the impurities will depend on the synthetic route used to produce the compound.

Q4: Can I use a different detector for HPLC analysis?

A4: Yes, while UV detection at 254 nm is common for aromatic compounds, other detectors can be used. A Diode Array Detector (DAD) would provide spectral information, which can help in peak identification. A Mass Spectrometer (MS) detector would provide the most definitive identification of the main component and any impurities.

Troubleshooting Logic Diagram

Troubleshooting start Problem with Chromatography peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution baseline Baseline Issues? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes optimize_gradient Optimize Gradient/Temp Program resolution->optimize_gradient Yes change_column Change Column Type resolution->change_column Yes degas_mp Degas Mobile Phase baseline->degas_mp Yes clean_system Clean System baseline->clean_system Yes check_lamp Check Detector Lamp baseline->check_lamp Yes check_ph Adjust Mobile Phase pH tailing->check_ph check_overload Reduce Sample Load tailing->check_overload check_column Check Column/Liner Activity tailing->check_column fronting->check_overload split->check_column

Caption: A logical approach to troubleshooting common chromatography issues.

References

scale-up challenges in the synthesis of 6-chloropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-chloropyridazine-3-carboxylic acid.

Troubleshooting Guide

Scaling up the synthesis of this compound, particularly via the oxidation of 3-chloro-6-methylpyridazine (B130396) with strong oxidizing agents like potassium dichromate in concentrated sulfuric acid, presents several challenges. This guide addresses common issues encountered during scale-up.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SC-01 Runaway Reaction / Poor Temperature Control The oxidation of the methyl group is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. Rapid addition of the oxidizing agent can overwhelm the cooling capacity of the reactor.- Slow, controlled addition of the oxidizing agent: Add potassium dichromate in small portions, carefully monitoring the internal temperature. - Efficient cooling: Utilize a reactor with a cooling jacket and ensure adequate coolant flow. An ice bath may be necessary for initial stages. - Dilution: While potentially reducing throughput, increasing the volume of sulfuric acid can help to better absorb and dissipate the heat generated.
SC-02 Low Yield - Incomplete reaction. - Degradation of product or starting material at elevated temperatures. - Inefficient extraction from the acidic aqueous phase.- Reaction monitoring: Use an appropriate analytical technique (e.g., HPLC, TLC) to monitor the reaction progress and ensure completion. - Strict temperature control: Maintain the reaction temperature within the optimal range (typically below 65°C) to minimize side reactions and degradation.[1] - Thorough extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery from the large volume of aqueous acidic solution.[1]
SC-03 Product Purity Issues - Presence of unreacted starting material. - Formation of byproducts from over-oxidation or side reactions. - Contamination with chromium salts.- Optimize stoichiometry: Ensure the correct molar ratio of oxidizing agent to starting material. - Purification: Recrystallization of the crude product is often necessary to remove impurities. - Washing: Thoroughly wash the combined organic extracts to remove residual acid and inorganic salts.
SC-04 Difficult Product Isolation The product is a solid that needs to be extracted from a large volume of a viscous, corrosive, and hazardous reaction mixture.- Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice to dilute the sulfuric acid and precipitate the product.[1] - Filtration and Extraction: If the product precipitates upon quenching, it can be collected by filtration. The aqueous filtrate should still be extracted to recover dissolved product.
SC-05 Safety Hazards Use of concentrated sulfuric acid (highly corrosive) and potassium dichromate (strong oxidizer, toxic, and carcinogenic).- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, an apron and respiratory protection may be necessary.[2][3][4][5][6] - Ventilation: Conduct the reaction in a well-ventilated fume hood or a controlled reactor environment. - Waste Disposal: Dispose of chromium-containing waste according to institutional and environmental regulations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most frequently cited method is the oxidation of 3-chloro-6-methylpyridazine using a strong oxidizing agent, such as potassium dichromate or potassium permanganate, in concentrated sulfuric acid.[1][7]

Q2: What are the critical safety precautions to take during this synthesis?

A2: Due to the use of highly corrosive and toxic materials, strict safety protocols are essential. This includes the use of appropriate personal protective equipment (PPE), conducting the reaction in a well-ventilated area, and having emergency procedures in place for spills or exposures.[2][3][4][5][6] It is crucial to handle potassium dichromate with care as it is a known carcinogen.

Q3: How can I improve the yield of the reaction?

A3: Yield optimization can be achieved through careful control of reaction parameters. Key factors include maintaining the optimal reaction temperature to prevent byproduct formation, ensuring the complete consumption of the starting material through reaction monitoring, and performing an efficient extraction of the product from the reaction mixture.[1]

Q4: What are some common byproducts, and how can they be removed?

A4: While specific byproducts are not extensively detailed in the provided literature, potential impurities could include unreacted 3-chloro-6-methylpyridazine and over-oxidation products. Purification is typically achieved through recrystallization of the final product.

Q5: Are there alternative, "greener" synthesis routes available?

A5: The use of chromium-based reagents is facing increasing scrutiny due to environmental and health concerns. While not detailed for this specific synthesis in the search results, the broader field of chemistry is actively researching more environmentally friendly oxidation methods.

Experimental Protocols

Synthesis of this compound via Potassium Dichromate Oxidation

This protocol is a compilation of methodologies found in the literature and should be adapted and optimized for specific laboratory or plant conditions.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Crushed ice

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a cooling system, slowly add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining a low temperature with an ice bath.

  • Once the starting material is fully dissolved, begin the portion-wise addition of powdered potassium dichromate. The rate of addition should be carefully controlled to maintain the internal temperature below 65°C.[1]

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-60°C) for several hours, monitoring the reaction progress by a suitable analytical method.[1]

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a large volume of crushed ice.

  • Extract the resulting aqueous mixture multiple times with ethyl acetate.[1]

  • Combine the organic extracts and wash them with water and/or a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent.

Visualizations

Experimental Workflow for Synthesis

G Experimental Workflow for the Synthesis of this compound A Dissolution B Oxidation A->B Add Oxidant C Quenching B->C Add to Ice D Extraction C->D Add Organic Solvent E Purification D->E Evaporate Solvent F Final Product E->F Recrystallize G Troubleshooting Logic for Synthesis Issues Problem Problem Encountered LowYield Low Yield? Problem->LowYield PurityIssue Purity Issue? Problem->PurityIssue SafetyConcern Safety Concern? Problem->SafetyConcern CheckTemp Verify Temperature Control LowYield->CheckTemp Yes CheckExtraction Optimize Extraction LowYield->CheckExtraction Yes CheckReactionTime Monitor Reaction Completion LowYield->CheckReactionTime Yes PurityIssue->CheckTemp Yes Recrystallize Optimize Recrystallization PurityIssue->Recrystallize Yes CheckStoichiometry Verify Reagent Stoichiometry PurityIssue->CheckStoichiometry Yes ReviewPPE Review PPE and Handling Procedures SafetyConcern->ReviewPPE Yes ReviewWaste Check Waste Disposal Protocol SafetyConcern->ReviewWaste Yes

References

Validation & Comparative

A Comparative Guide to 6-Chloropyridazine-3-Carboxylic Acid and Its Isomers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine (B1198779) scaffolds are of paramount importance, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical and agrochemical agents. Among these, chloropyridazine carboxylic acids are particularly valuable building blocks. This guide provides an objective, data-driven comparison of 6-chloropyridazine-3-carboxylic acid and its isomers, focusing on their synthesis and reactivity in amide coupling reactions, which are fundamental transformations in drug discovery.

Synthesis of Chloropyridazine Carboxylic Acid Isomers

The synthetic accessibility of a building block is a critical factor in its utility. The most common route to these pyridazine carboxylic acids involves the oxidation of the corresponding methylpyridazines. Below is a comparative summary of the synthesis for this compound and one of its isomers.

Table 1: Comparison of Synthetic Protocols for Chloropyridazine Carboxylic Acid Isomers

IsomerStarting MaterialOxidizing AgentSolventReaction ConditionsYieldReference
This compound 3-Chloro-6-methylpyridazine (B130396)K₂Cr₂O₇Concentrated H₂SO₄50-60°C, 3-4 hours52-69%[1][2]
This compound 3-Chloro-6-methylpyridazineKMnO₄50% H₂SO₄80°C, 2 hours52%[2]
4-Chloronicotinic acid (a pyridine (B92270) isomer) 4-ChloropyridineLithium diisopropylamide (LDA), then CO₂THF-78°C60-80%[3]
Experimental Protocol: Synthesis of this compound

This protocol is based on the oxidation of 3-chloro-6-methylpyridazine using potassium dichromate.[1]

Materials:

  • 3-Chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate (powdered)

  • Crushed ice

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a vacuum-dried reaction flask, dissolve 3-chloro-6-methylpyridazine (155.6 mmol) in 140 mL of concentrated sulfuric acid.

  • With stirring, slowly add powdered potassium dichromate (55.40 g) to the solution, ensuring the reaction temperature does not exceed 50°C.

  • After the addition is complete, continue stirring at 50°C for 4 hours.

  • Cool the resulting viscous, dark green liquid and carefully pour it over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (6 x 400 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain this compound.

Yield: 69%[1]

The synthesis workflow can be visualized as follows:

G cluster_synthesis Synthesis of this compound Starting Material 3-Chloro-6-methylpyridazine Oxidation Oxidation with K₂Cr₂O₇ in H₂SO₄ Starting Material->Oxidation Workup Quenching with ice, Extraction with Ethyl Acetate Oxidation->Workup Product This compound Workup->Product

Synthetic workflow for this compound.

Reactivity in Amide Coupling Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry. The reactivity of chloropyridazine carboxylic acids in these reactions is influenced by the electronic properties of the pyridazine ring and the position of the substituents. While direct comparative studies are scarce, the general procedure for amide bond formation can be applied to these heterocyclic carboxylic acids.

General Protocol for Amide Coupling:

A common method for amide synthesis involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine.

Table 2: General Experimental Protocol for Amide Synthesis

StepReagents & ConditionsPurpose
1Carboxylic acid, Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF)Activation of the carboxylic acid to form a reactive intermediate.
2Addition of AmineNucleophilic attack of the amine on the activated carboxylic acid.
3Stirring at room temperatureReaction completion.
4Aqueous workup and extractionPurification of the amide product.

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the resulting amide. For electron-deficient heterocyclic acids like chloropyridazine carboxylic acids, stronger coupling agents may be required to achieve high yields.

The logical flow of an amide coupling reaction is depicted below:

G cluster_coupling Amide Coupling Workflow Carboxylic_Acid Chloropyridazine Carboxylic Acid Isomer Activation Activation with Coupling Reagent (e.g., HATU) Carboxylic_Acid->Activation Activated_Intermediate Activated Ester Intermediate Activation->Activated_Intermediate Amine_Addition Addition of Primary or Secondary Amine Activated_Intermediate->Amine_Addition Amide_Product Pyridazine Carboxamide Derivative Amine_Addition->Amide_Product

General workflow for amide synthesis from chloropyridazine carboxylic acids.

Application in Drug Discovery: PARP-1 Inhibition

Derivatives of chloropyridazines have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[4][5][6] Inhibition of PARP-1 is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.

The mechanism of PARP-1 inhibition involves the binding of the inhibitor to the enzyme's active site, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on the DNA. This leads to the accumulation of DNA double-strand breaks during replication, ultimately triggering apoptosis in cancer cells.

The signaling pathway of PARP-1 in DNA repair and the effect of its inhibition is illustrated below:

G cluster_parp PARP-1 Signaling Pathway and Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis PARP_Trapping PARP-1 Trapping on DNA PARP1_Activation->PARP_Trapping Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Pyridazine-based PARP-1 Inhibitor Inhibitor->PARP1_Activation Inhibits Inhibitor->PARP_Trapping DSB Double-Strand Breaks at Replication Fork PARP_Trapping->DSB Apoptosis Apoptosis in HR-deficient Cancer Cells DSB->Apoptosis

Simplified diagram of the PARP-1 signaling pathway and its inhibition.

Conclusion

This compound is a readily accessible building block with established synthetic protocols. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly as PARP-1 inhibitors. While comparative data on its isomers is limited, the general principles of synthesis and reactivity outlined in this guide provide a solid foundation for researchers exploring this class of compounds. The development of efficient and scalable syntheses for other chloropyridazine carboxylic acid isomers represents an opportunity for future research, which could unlock new avenues for the discovery of novel therapeutic agents.

References

A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Hydroxypyridazine-3-carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the chemical reactivity of 6-chloropyridazine-3-carboxylic acid and 6-hydroxypyridazine-3-carboxylic acid, two heterocyclic building blocks of significant interest in medicinal chemistry. The unique physicochemical properties of the pyridazine (B1198779) ring, a key scaffold in numerous pharmacologically active agents, make its derivatives valuable for designing molecules that can effectively interact with biological targets.[1] This document outlines the differential reactivity of these two compounds in key synthetic transformations, supported by generalized experimental protocols and logical workflow diagrams.

Comparative Reactivity Analysis

The primary difference in reactivity between this compound and 6-hydroxypyridazine-3-carboxylic acid stems from the nature of the substituent at the 6-position. The chloro group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, whereas the hydroxyl group is not. Conversely, the hydroxyl group in the 6-hydroxy derivative, which exists in tautomeric equilibrium with its pyridazinone form, can participate in a different set of reactions.

This compound: The pyridazine ring is an electron-deficient system. This deficiency is further enhanced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. This electronic arrangement makes the carbon atom attached to the chlorine highly susceptible to attack by nucleophiles. Consequently, this compound readily undergoes SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in creating diverse libraries of compounds.[2]

6-Hydroxypyridazine-3-carboxylic Acid: This compound is more accurately described as a pyridazinone, existing in equilibrium between the hydroxy-pyridazine and the lactam (pyridazinone) forms. The pyridazinone tautomer is generally the more stable form. The reactivity of this compound is therefore characteristic of pyridazinones.[3] The "hydroxyl" group is not readily displaced by nucleophiles. Instead, the ring system can be functionalized through other means, and the carboxylic acid remains a primary site for reactions like amide bond formation.

Data Presentation: A Qualitative Comparison of Reactivity

Reaction TypeThis compound6-Hydroxypyridazine-3-carboxylic AcidRationale
Nucleophilic Aromatic Substitution (at C6) Highly reactiveUnreactiveThe chloride ion is an excellent leaving group, facilitated by the electron-deficient pyridazine ring. The hydroxide/oxide is a very poor leaving group.
Amide Bond Formation (at -COOH) ReactiveReactiveBoth compounds possess a carboxylic acid group that can be activated for coupling with amines. Standard coupling reagents are effective for both.[4][5]
N-Alkylation/Arylation (on the ring) Not a primary reaction pathwayCan be reactiveThe pyridazinone tautomer has an N-H bond that can be alkylated or arylated under appropriate basic conditions.
O-Alkylation/Acylation (at C6-OH) Not applicableCan be reactiveThe hydroxyl group of the minor tautomer or the oxygen of the pyridazinone can be functionalized, for instance, to form O-triflates for cross-coupling reactions.[2]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of this compound with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 6-amino-pyridazine-3-carboxylic acid derivative.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • A suitable solvent (e.g., DMF, DMSO, or n-butanol)

  • A non-nucleophilic base (e.g., DIPEA or K2CO3)

  • Reaction vessel, stirring apparatus, and heating system

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 150 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 6-substituted pyridazine derivative.

Protocol 2: Amide Coupling of Pyridazine-3-carboxylic Acids

This protocol provides a general method for the formation of an amide bond between either 6-chloro- or 6-hydroxypyridazine-3-carboxylic acid and an amine using EDC and HOBt as coupling agents.[4]

Materials:

  • This compound OR 6-hydroxypyridazine-3-carboxylic acid

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • A non-nucleophilic base (e.g., DIPEA or N-methylmorpholine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel and stirring apparatus

Procedure:

  • Dissolve the pyridazine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), HOBt (1.1 eq), and the base (2.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Structures

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

amide_coupling_workflow start Carboxylic Acid + Amine activation Add Coupling Reagents (e.g., EDC, HOBt) start->activation active_ester Formation of Active Ester Intermediate activation->active_ester coupling Nucleophilic Attack by Amine active_ester->coupling product Amide Product coupling->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for an amide coupling reaction.

Caption: Tautomerism of 6-hydroxypyridazine-3-carboxylic acid.

Conclusion

References

Navigating the Structure-Activity Relationship of 6-Chloropyridazine-3-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the pyridazine (B1198779) scaffold is a cornerstone in the development of novel therapeutics. Among its derivatives, 6-chloropyridazine-3-carboxylic acid serves as a versatile starting point for synthesizing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of a chlorine atom at the 6-position and a carboxylic acid at the 3-position provides key handles for synthetic modification, allowing for a thorough exploration of the structure-activity relationship (SAR). This guide offers a comparative analysis of analogs derived from this core structure, with a focus on their anticancer properties, supported by experimental data and methodologies.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature of substituents at both the 3- and 6-positions of the pyridazine ring. Modifications typically involve the conversion of the carboxylic acid to various amides and the substitution of the chlorine atom with different aryl or alkyl groups. These changes modulate the compound's electronic properties, steric profile, and ability to interact with biological targets.

Recent studies have focused on the antiproliferative activity of these analogs against various human cancer cell lines. The data reveals that the introduction of specific anilines to form a carboxamide at the 3-position, coupled with substitutions at the 6-position, can lead to potent anticancer agents.

Table 1: Antiproliferative Activity of 3,6-Disubstituted Pyridazine Analogs

The following table summarizes the in vitro anticancer activity (IC50 in µM) of a series of 5-(trifluoromethyl)pyridazine-3-carboxamide derivatives, which are close analogs of the core topic, against human breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines.[1]

CompoundR (Substituent on Amide Nitrogen)T-47D IC50 (µM)MDA-MB-231 IC50 (µM)SKOV-3 IC50 (µM)
11a 4-Fluorophenyl0.43 ± 0.010.99 ± 0.03> 50
11b 4-Chlorophenyl0.61 ± 0.021.03 ± 0.03> 50
11c 4-Bromophenyl0.55 ± 0.011.11 ± 0.04> 50
11d 4-Iodophenyl0.49 ± 0.011.21 ± 0.04> 50
11e 4-Methylphenyl1.13 ± 0.042.58 ± 0.08> 50
11f 4-Methoxyphenyl1.98 ± 0.063.17 ± 0.10> 50
11g 4-Nitrophenyl3.25 ± 0.114.69 ± 0.15> 50
11h 3-Chlorophenyl0.89 ± 0.031.55 ± 0.05> 50
11i 3-Bromophenyl0.92 ± 0.031.63 ± 0.05> 50
11j 2-Chlorophenyl2.11 ± 0.073.89 ± 0.12> 50
11k 2-Bromophenyl2.24 ± 0.074.01 ± 0.13> 50
11l 2,4-Dichlorophenyl0.77 ± 0.021.34 ± 0.04> 50
11m 3,4-Dichlorophenyl0.69 ± 0.021.29 ± 0.04> 50
11n 2,5-Dichlorophenyl1.58 ± 0.052.97 ± 0.09> 50
11o Phenyl2.87 ± 0.094.13 ± 0.13> 50
11p Benzyl35.90 ± 1.1834.59 ± 1.13> 50
11q Cyclohexyl21.73 ± 0.7123.81 ± 0.78> 50
11r Propyl29.83 ± 0.9830.14 ± 1.01> 50

From this data, a clear SAR emerges. Aromatic substituents on the amide nitrogen generally lead to higher potency than aliphatic ones. Furthermore, electron-withdrawing groups at the para-position of the phenyl ring (e.g., F, Cl, Br, I) result in the most potent compounds against the breast cancer cell lines.

Key Signaling Pathways and Molecular Targets

Several studies suggest that pyridazine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle regulation and signaling. For instance, the analogs in Table 1 have been suggested to target Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1] Other related pyridazine derivatives have been investigated as inhibitors of the JNK1 pathway and PARP-1, both of which are implicated in cancer cell survival and proliferation.[2][3]

CDK2_Inhibition_Pathway PyridazineAnalog Pyridazine Analog (e.g., Compound 11a) CDK2_CyclinE CDK2/Cyclin E Complex PyridazineAnalog->CDK2_CyclinE Inhibits pRb pRb (Phosphorylated) PyridazineAnalog->pRb Blocks Phosphorylation Rb Rb Protein CDK2_CyclinE->Rb CellCycleArrest G1/S Phase Cell Cycle Arrest E2F E2F Transcription Factor pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription SRB_Assay_Workflow start Start plate_cells Plate Cancer Cells in 96-well plates start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add Test Compounds (various concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 fix_cells Fix cells with TCA incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with Acetic Acid stain_cells->wash_cells solubilize Solubilize dye with Tris Base wash_cells->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end SAR_Summary core 6-R₁-Pyridazine-3-CONHR₂ R1_node Position 6 (R₁) core->R1_node R2_node Position 3 (CONHR₂) core->R2_node R1_substituents Cl, Aryl, Alkyl groups Modulates kinase selectivity and pharmacokinetic properties. R1_node->R1_substituents R2_substituents Amide formation is crucial. Aromatic R₂ > Aliphatic R₂ for activity. Electron-withdrawing groups on phenyl R₂ enhance potency. R2_node->R2_substituents

References

Validating the Structure of 6-Chloropyridazine-3-Carboxylic Acid Derivatives: An NMR-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy in validating the structure of 6-chloropyridazine-3-carboxylic acid derivatives, a class of compounds with significant interest in medicinal and agricultural chemistry. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

The pyridazine (B1198779) core is a key pharmacophore, and its derivatives exhibit a wide range of biological activities. Accurate structural elucidation is the foundation of understanding structure-activity relationships (SAR) and driving rational drug design. NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework.

Comparative NMR Data of this compound and Its Derivatives

NMR spectroscopy, including ¹H and ¹³C NMR, provides precise information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the molecular structure, allowing for the definitive assignment of protons and carbons. Below is a summary of typical ¹H and ¹³C NMR data for this compound and its common derivatives, the methyl ester and the carboxamide.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compoundH-4~8.0-8.2 (d)~130-132
H-5~7.8-8.0 (d)~128-130
C-3-~148-150
C-4-~130-132
C-5-~128-130
C-6-~155-157
COOH~13.0-14.0 (s)~165-167
Methyl 6-chloropyridazine-3-carboxylateH-4~8.1-8.3 (d)~130-132
H-5~7.9-8.1 (d)~128-130
OCH₃~3.9-4.1 (s)~52-54
C-3-~147-149
C-4-~130-132
C-5-~128-130
C-6-~154-156
C=O-~163-165
6-Chloropyridazine-3-carboxamideH-4~8.2-8.4 (d)~131-133
H-5~8.0-8.2 (d)~127-129
NH₂~7.5-7.7 & 8.0-8.2 (br s)-
C-3-~146-148
C-4-~131-133
C-5-~127-129
C-6-~153-155
C=O-~166-168

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, s = singlet, br s = broad singlet.

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of this compound derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be based on the solubility of the derivative.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of complex structures, two-dimensional NMR experiments are often employed.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule. 2D NMR data is used to confirm these assignments and establish the connectivity of the molecular framework.

Workflow for Structural Validation by NMR

The following diagram illustrates the general workflow for validating the structure of a this compound derivative using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation A Purified Compound C NMR Tube A->C B Deuterated Solvent (e.g., DMSO-d6) B->C D 1D NMR (1H, 13C) C->D Acquire Spectra E 2D NMR (COSY, HSQC, HMBC) D->E If needed for complex structures F Spectral Processing & Interpretation D->F E->F G Signal Assignment F->G Assign signals to nuclei I Validated Structure G->I H Proposed Structure H->G Compare with predicted spectra

Caption: Workflow for NMR-based structural validation.

Alternative and Complementary Techniques

While NMR is the cornerstone of structural elucidation for organic molecules, other techniques can provide valuable complementary information or serve as alternatives in specific cases.

X-ray Crystallography: This technique provides the absolute structure of a molecule in the solid state, including stereochemistry and conformational details.[1] It is considered the "gold standard" for structural determination. However, it requires the growth of high-quality single crystals, which can be a significant challenge.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the molecular structure. While it does not provide the detailed connectivity information of NMR, it is an essential tool for confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, it can confirm the presence of the carboxylic acid, ester, or amide groups through their characteristic vibrational frequencies.

The logical relationship between these techniques in a comprehensive structural validation process is outlined below.

G A Synthesis of Derivative B Purification A->B C Mass Spectrometry (MS) - Molecular Weight - Elemental Composition B->C D Infrared (IR) Spectroscopy - Functional Group ID B->D E NMR Spectroscopy - Connectivity - 1H & 13C Environment B->E F X-ray Crystallography - Absolute Structure (if crystalline) B->F if single crystals form G Final Structure Confirmation C->G D->G E->G F->G

Caption: Interplay of analytical techniques for structure validation.

References

A Comparative Guide to LC-MS Analysis for Reaction Monitoring of 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the purpose of monitoring the synthesis of 6-chloropyridazine-3-carboxylic acid. The information presented is supported by experimental data found in peer-reviewed literature and is intended to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction to this compound and the Importance of Reaction Monitoring

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, like many organic reactions, requires careful monitoring to optimize reaction conditions, maximize yield, and minimize the formation of impurities. Real-time or near real-time analysis of the reaction mixture allows chemists to track the consumption of starting materials and the formation of the desired product and any byproducts. This guide focuses on the application of LC-MS for this purpose and compares its performance with alternative techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques for Reaction Monitoring

The choice of an analytical technique for reaction monitoring depends on several factors, including the required sensitivity, selectivity, speed, and cost. Below is a comparative summary of LC-MS, TLC, and NMR for the analysis of the synthesis of this compound.

FeatureLC-MSTLCNMR
Sensitivity Very High (ng/mL to pg/mL)Low to Moderate (µg to ng)Low (mg to µg)
Selectivity Very High (separation by chromatography and mass)Moderate (separation by polarity)High (structural information)
Speed Moderate (minutes per sample)Fast (minutes)Fast (minutes per sample)
Quantitative Capability ExcellentSemi-quantitative to QuantitativeExcellent
Ease of Use Moderate to ComplexSimpleComplex
Cost (Instrument) HighLowVery High
Information Provided Molecular weight and fragmentation patternRetention factor (Rf)Detailed structural information
Suitability for Reaction Monitoring Excellent for tracking multiple components with high sensitivityGood for quick qualitative checksExcellent for structural elucidation of major components

Experimental Protocols

This section provides detailed methodologies for LC-MS, as well as for the alternative techniques of TLC and NMR, for monitoring the synthesis of this compound.

LC-MS Analysis

This protocol is adapted from methods developed for the analysis of 6-chloronicotinic acid, a synonym for this compound, in various matrices.[1][2]

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This dilution will also bring the analyte concentration into the linear range of the instrument.

  • Vortex the sample to ensure homogeneity.

  • If necessary, centrifuge the sample to pellet any solid particles.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the polar this compound from less polar starting materials and byproducts.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) to elute all components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI), typically in positive ion mode for pyridazine (B1198779) compounds.

  • Scan Mode: Selected Ion Monitoring (SIM) of the [M+H]⁺ ion for this compound (m/z 158.0) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity, if fragmentation data is available.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Alternative Techniques

Thin Layer Chromatography (TLC):

TLC is a rapid and cost-effective method for qualitative reaction monitoring.

  • Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane, with a small amount of acetic acid to ensure good spot shape for the carboxylic acid product. The exact ratio should be determined empirically to achieve good separation.

  • Sample Application: Spot a small amount of the diluted reaction mixture, along with standards of the starting material and product, onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information and can be used for quantitative analysis of the major components in a reaction mixture.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and quench it. Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify the characteristic peaks for the starting material and the product. The progress of the reaction can be monitored by observing the decrease in the integral of the starting material peaks and the increase in the integral of the product peaks over time. For the synthesis of this compound from 3-chloro-6-methylpyridazine, the disappearance of the methyl protons of the starting material and the appearance of the aromatic protons of the product can be monitored.

Data Presentation and Visualization

Clear visualization of workflows and data is crucial for effective communication in a scientific context.

Experimental Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using LC-MS.

LC-MS Reaction Monitoring Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis ReactionVessel Chemical Reaction Aliquot Take Aliquot ReactionVessel->Aliquot Sampling Quench Quench & Dilute Aliquot->Quench Filter Centrifuge/Filter Quench->Filter LCMS LC-MS System Filter->LCMS Injection Data Data Acquisition LCMS->Data Analysis Chromatogram Analysis Data->Analysis Quant Quantification Analysis->Quant Analytical Techniques Comparison cluster_lcms LC-MS cluster_tlc TLC cluster_nmr NMR Reaction Reaction Mixture (Starting Material, Product, Byproducts) LCMS_Node LC-MS Analysis Reaction->LCMS_Node TLC_Node TLC Analysis Reaction->TLC_Node NMR_Node NMR Analysis Reaction->NMR_Node LCMS_Info High Sensitivity High Selectivity Quantitative Data Molecular Weight LCMS_Node->LCMS_Info TLC_Info Fast Qualitative Check Relative Polarity (Rf) TLC_Node->TLC_Info NMR_Info Structural Elucidation Quantitative for Major Components NMR_Node->NMR_Info

References

comparing the efficacy of different synthetic routes to 6-chloropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, 6-chloropyridazine-3-carboxylic acid is a crucial intermediate. Its efficient synthesis is paramount for the timely and cost-effective production of a wide array of bioactive molecules. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into their efficacy based on reported experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation of 3-Chloro-6-methylpyridazine (B130396)Route 2: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate
Starting Material 3-Chloro-6-methylpyridazineEthyl 6-chloropyridazine-3-carboxylate
Key Reagents Potassium dichromate or Potassium permanganate (B83412), Sulfuric acidLithium hydroxide (B78521), Tetrahydrofuran (B95107), Water
Reaction Type OxidationHydrolysis
Reported Yield 52-69%[1][2][3]91%[4]
Reaction Conditions 50-80°C[1][2][3][4]Ambient temperature[4]
Advantages Utilizes a readily available starting material.High reported yield under mild conditions.
Disadvantages Use of strong, hazardous oxidizing agents and corrosive acid; moderate yields.Starting ester may need to be synthesized separately.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the primary synthetic routes to this compound.

G cluster_0 Route 1: Oxidation A 3-Chloro-6-methylpyridazine B This compound A->B K2Cr2O7 or KMnO4, H2SO4

Route 1: Oxidation of 3-Chloro-6-methylpyridazine

G cluster_1 Route 2: Hydrolysis C Ethyl 6-chloropyridazine-3-carboxylate D This compound C->D LiOH, THF/H2O

Route 2: Hydrolysis of the corresponding ethyl ester

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes discussed.

Route 1: Oxidation of 3-Chloro-6-methylpyridazine

This method involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid using a strong oxidizing agent in an acidic medium.

Using Potassium Dichromate:

In a reaction flask, a solution of 3-chloro-6-methylpyridazine (155.6 mmol) in 140 mL of concentrated sulfuric acid is prepared.[1] Powdered potassium dichromate (55.40 g) is then slowly added with stirring, ensuring the reaction temperature does not exceed 50°C.[1] After the addition is complete, the mixture is stirred at 50°C for an additional 4 hours.[1] The resulting viscous, dark green liquid is cooled and then carefully poured over crushed ice.[1] The product is extracted with ethyl acetate (B1210297) (6 x 400 mL). The combined organic layers are dried with anhydrous sodium sulfate (B86663), filtered, and concentrated under vacuum to yield this compound.[1] A reported yield for this method is 69%.[1]

Another protocol suggests adding 3-chloro-6-methylpyridazine (8 g, 0.06 mol) to 60 ml of concentrated sulfuric acid under ice-cooling.[3] Potassium dichromate (35 g, 0.12 mol) is added in portions while stirring.[3] The reaction is then maintained at 50°C for 2 hours.[3] After cooling and dilution with 200 ml of ice water, the product is extracted with ethyl acetate (5 x 200 ml).[3] The combined organic extracts are dried and concentrated, and the residue is recrystallized from methanol (B129727) to give a white crystalline powder with a yield of 65%.[3]

Using Potassium Permanganate:

Under an ice bath, 3-chloro-6-methylpyridazine (8g, 0.06mol) is added to 60ml of 50% sulfuric acid.[2] While stirring, potassium permanganate (38g, 0.24mol) is added in portions.[2] The reaction mixture is then heated to 80°C for 2 hours.[2] After cooling, 200ml of ice water is added for dilution, and the mixture is filtered. The filtrate is extracted with ethyl acetate (4 x 100ml).[2] The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is recrystallized from methanol to afford a white crystalline powder with a yield of 52%.[2][3]

Route 2: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

This route provides a high-yield synthesis under mild conditions through the hydrolysis of the corresponding ester.

To a mixture of ethyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in 10 mL of tetrahydrofuran (THF), a solution of lithium hydroxide (0.655 g, 26.8 mmol) in 10 mL of water is added.[4] The resulting reaction mixture is stirred at ambient temperature for 45 minutes.[4] The mixture is then poured into 2M hydrochloric acid and extracted with dichloromethane (B109758) (DCM). The combined organic phases are evaporated to give this compound as a white solid.[4] This method has a reported yield of 91%.[4]

Concluding Remarks

The choice of synthetic route for this compound will largely depend on the specific requirements of the researcher, including the availability of starting materials, desired yield, scalability, and safety considerations. The hydrolysis of ethyl 6-chloropyridazine-3-carboxylate offers a high-yield and milder reaction pathway, making it an attractive option if the starting ester is readily accessible. Conversely, the oxidation of 3-chloro-6-methylpyridazine, while involving harsher reagents and producing more moderate yields, utilizes a more fundamental starting material. Both routes have been successfully employed and provide viable options for the synthesis of this important chemical intermediate.

References

A Comparative Analysis of the Biological Activities of Pyridazine and Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine (B1198779) and pyridine (B92270) scaffolds are fundamental heterocyclic structures in medicinal chemistry, each conferring distinct physicochemical properties to molecules that house them. The incorporation of a carboxylic acid moiety further enhances their potential for biological activity by providing a key site for interaction with biological targets. This guide offers a comparative overview of the biological activities of pyridazine carboxylic acids and pyridine carboxylic acids, supported by experimental data from various studies. While direct head-to-head comparative studies are limited, this document collates available data to provide a useful reference for researchers in drug discovery and development.

Cytotoxic Activity

Derivatives of both pyridazine and pyridine carboxylic acids have been extensively investigated for their potential as anticancer agents. The primary method for evaluating cytotoxicity in the cited studies is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Data Summary: Cytotoxicity (IC50, µM)
Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridazine Carboxylic Acid Derivatives Indenopyridazine-thiazolin-4-one hybrid 11cHepG27.435-Fluorouracil-
Indenopyridazine-thiazolin-4-one hybrid 11cMCF-74.375-Fluorouracil-
Compound 7bHepG210.205-Fluorouracil-
Compound 7bMCF-77.395-Fluorouracil-
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4eMCF-71-105-Fluorouracil, Etoposide-
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4fSK-MEL-281-105-Fluorouracil, Etoposide-
Pyridine Carboxylic Acid Derivatives Dihydropyridine carboxylic acid 3aHCT-157.94Cisplatin, Gefitinib-
Dihydropyridine carboxylic acid 3bHCT-159.24Cisplatin, Gefitinib-
Phenyl-pyridine-2-carboxylic acid derivative Ro 41-4439Variouslow µM--
Metal complex of 2,3-pyridinedicarboxylic acid (VI)SMMC-772121.80--

Note: A direct comparison is challenging due to the use of different cell lines and reference compounds in the various studies. However, the data indicates that derivatives of both scaffolds exhibit potent cytotoxic activity in the low micromolar range.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.[1][2]

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate cells (24h) A->B C Treat cells with test compounds B->C D Incubate for a specified period (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate (4h) to allow formazan (B1609692) formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (pyridazine or pyridine carboxylic acid derivatives). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a period typically ranging from 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[1]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, is added to dissolve the purple formazan crystals formed by metabolically active cells.[1]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Antimicrobial and Antifungal Activity

Both pyridazine and pyridine carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Summary: Antimicrobial and Antifungal Activity (MIC, µg/mL or µM)
Compound TypeDerivativeMicroorganismMIC
Pyridazine Carboxylic Acid Derivatives Pyridazinone derivative 7E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8 µM
Pyridazinone derivative 13A. baumannii3.74 µM
Pyridazinone derivative 13P. aeruginosa7.48 µM
Hydrazone derivative 15(d)S. aureus, S. faecalis, E. coli, P. aeruginosaHighest activity in study
Pyridine Carboxylic Acid Derivatives Pyridine carboxamide 3fBotrytis cinereaGood in vivo activity
Indole carboxylic acid-pyridine derivativesAspergillus speciesWeaker than itraconazole
2-(methyldithio)pyridine-3-carbonitrile 29Various bacteria0.5 - 64 µg/mL
2-(methyldithio)pyridine-3-carbonitrile 29Candida species0.25 - 2 µg/mL

Note: The diversity of microbial strains and the different units used for reporting MIC values (µM vs. µg/mL) make a direct comparison difficult. However, it is evident that potent antimicrobial and antifungal agents can be derived from both heterocyclic scaffolds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[4][5]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate wells with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions (e.g., 37°C for 18-24h) C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[5] This is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibitory Activity

Pyridazine and pyridine carboxylic acids have been explored as inhibitors of various enzymes implicated in disease. A notable target for some pyridine carboxamides is succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, making it a target for antifungal agents.

Data Summary: Enzyme Inhibitory Activity (IC50)
Compound TypeDerivativeTarget EnzymeIC50
Pyridazine Carboxylic Acid Derivatives Compound 4cCOX-20.26 µM
Compound 6bCOX-20.18 µM
Pyridine Carboxylic Acid Derivatives Pyridine carboxamide 3fSuccinate Dehydrogenase (B. cinerea)5.6 mg/L (17.3 µM)
2-pyridylacetic acid (5)α-amylase, carboxypeptidase AStrongest inhibitor in study

Note: The data suggests that both pyridazine and pyridine carboxylic acid derivatives can be potent enzyme inhibitors, with activity observed in the nanomolar to micromolar range.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.[6][7]

Signaling Pathway Context: Succinate Dehydrogenase in Cellular Respiration

SDH_Pathway cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Q Ubiquinone (Q) QH2 Ubihydroquinone (QH2) Q->QH2 SDH Inhibitor Pyridazine/Pyridine Carboxylic Acid Inhibitor Inhibitor->Succinate Inhibitor->Q

References

A Comparative Guide to Analytical Standards for 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of analytical standards are paramount. This guide provides a comprehensive comparison of analytical methodologies for 6-chloropyridazine-3-carboxylic acid, complete with experimental data and protocols.

This compound (CAS No. 5096-73-1) is a pyridazine (B1198779) derivative utilized in the synthesis of various compounds, including stearoyl-CoA desaturase inhibitors.[1] It is a white to off-white crystalline solid.[2]

Comparison of Commercially Available Analytical Standards

A variety of commercial suppliers offer this compound. The following table summarizes the specifications of several available analytical standards.

SupplierProduct Name/GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (Assay)
Sigma-Aldrich6-Chloropyridine-3-carboxylic acid, PESTANAL®, analytical standard5326-23-8C6H4ClNO2157.55≥98.0% (HPLC)
Sigma-Aldrich6-Chloropyridine-3-carboxylic acid, 99%5326-23-8C6H4ClNO2157.5599%[3]
BLD PharmThis compound5096-73-1C5H3ClN2O2158.54Not specified[4]
Santa Cruz BiotechnologyThis compound5096-73-1C5H3ClN2O2158.54Not specified[5]
Apollo ScientificThis compound5096-73-1C5H3ClN2O2Not specifiedNot specified[6]
Alfa ChemistryThis compound5096-73-1C5H3ClN2O2158.54Not specified[7]
Henan Sunlake EnterpriseThis compound5096-73-1C5H3ClN2O2158.5498%[1]

Note: 6-Chloropyridine-3-carboxylic acid (CAS 5326-23-8) is a related but distinct compound also used as an analytical standard, particularly as a metabolite of certain insecticides.[3][8][9][10][11]

Analytical Methodologies

A range of analytical techniques can be employed for the characterization and quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

The following diagram illustrates a general workflow for the analytical characterization of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Standard Analytical Standard Dissolution Dissolution in appropriate solvent Standard->Dissolution HPLC HPLC/UPLC Dissolution->HPLC Purity/Quantification GC_MS GC-MS Dissolution->GC_MS Volatile Impurities NMR NMR Spectroscopy Dissolution->NMR Structure Elucidation MS Mass Spectrometry Dissolution->MS Molecular Weight Data_Analysis Data Interpretation and Quantification HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Reporting Certificate of Analysis / Research Report Data_Analysis->Reporting

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocols

HPLC is a primary method for assessing the purity of this compound analytical standards. For enhanced detection, especially in complex matrices, derivatization can be employed.[12][13]

Protocol for Derivatization HPLC-DAD Analysis:

This protocol is adapted from a general method for small-molecule halogenated carboxylic acids.[13]

  • Derivatization:

    • Reaction System: Acetonitrile-water.

    • Activator: Carbodiimide coupling agent hydrochloride.

    • Derivatizing Agent: Nitrophenylhydrazine (B1144169).

    • Procedure: At room temperature, the carboxylic acid is derivatized with nitrophenylhydrazine to produce a product with strong absorption between 330-420 nm.[13]

  • HPLC Conditions:

    • Principle: Reversed-phase partition chromatography.[13]

    • Detection: Diode-Array Detector (DAD) in the UV-visible region.[13]

    • Analysis: The resulting reaction solution is directly injected for analysis.

HPLC Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Processing Start Weigh Standard Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Injector Autosampler Injection Filter->Injector Column Reversed-Phase C18 Column Injector->Column Detector DAD/UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Experimental workflow for HPLC purity analysis.

Spectroscopic techniques are essential for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure and are available for this compound from various sources.[4][14][15]

    • Typical Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry (MS):

    • Provides information on the molecular weight (158.54 g/mol ) and fragmentation pattern.[5][15]

    • Techniques like LC-MS can be used for combined separation and identification.[2][4]

  • Infrared (IR) Spectroscopy:

    • IR spectra can confirm the presence of functional groups, such as the carboxylic acid and the aromatic ring.[14]

Summary of Spectroscopic Data:

TechniqueInformation ProvidedReference
¹H NMRProton environment, structural confirmation[14][15]
¹³C NMRCarbon skeleton, structural confirmation[15]
Mass SpecMolecular weight, fragmentation pattern[14][15]
IR SpecFunctional group identification[14]

Alternative Analytical Techniques

For specific applications, other techniques have been utilized, particularly for the analysis of the related compound 6-chloronicotinic acid, a metabolite of certain pesticides.[3][11] These methods may be adaptable for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives. Often used for monitoring in biological samples like human urine after a derivatization step.[11]

  • Micellar Electrokinetic Chromatography (MEKC): An alternative separation technique that has been applied to the analysis of neonicotinoid insecticides and their metabolites.[3]

This guide provides a foundational comparison of analytical standards and methodologies for this compound. The selection of a specific standard and analytical technique should be based on the intended application and the required level of data quality. For regulatory filings, the use of certified reference materials with detailed certificates of analysis is recommended.

References

A Researcher's Guide to Evaluating Cross-Reactivity of 6-Chloropyridazine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to advancing safe and effective therapeutics. This guide provides a framework for comparing the performance of 6-chloropyridazine-3-carboxylic acid derivatives and other small molecule inhibitors, with a focus on assessing their selectivity. While specific cross-reactivity data for this compound derivatives is limited in publicly available literature, this document outlines the potential biological activities of the broader pyridazinone class and furnishes detailed experimental protocols to enable robust in-house evaluation.

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] This inherent biological promiscuity underscores the critical need for comprehensive cross-reactivity profiling to identify potential off-target effects that could lead to toxicity or unexpected pharmacological outcomes.[5][6]

Potential Biological Targets and Therapeutic Applications

Derivatives of the pyridazinone core have been investigated for a multitude of therapeutic applications, targeting various protein families. This broad activity spectrum highlights key areas for cross-reactivity assessment when developing novel this compound derivatives.

Potential Target Class Specific Examples of Targets Associated Pharmacological Activity Reference
Kinases Cyclooxygenase-2 (COX-2), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Glycogen synthase kinase-3 (GSK3), Cell division cycle 7-related protein kinase (Cdc7)Anti-inflammatory, Analgesic, Anticancer[7]
Phosphodiesterases (PDEs) Phosphodiesterase type 4 (PDE4)Anti-inflammatory (respiratory diseases)[8]
G-Protein Coupled Receptors (GPCRs) N-formyl peptide receptors (FPRs), Adenosine receptors, Serotonin receptorsModulation of inflammatory responses[1][2][7]
Other Enzymes Lipooxygenase, CholinesteraseAnti-inflammatory, Neuroprotective[1][2]
Cardiovascular Targets Phosphodiesterase 3 (PDE3), various ion channelsCardiotonic, Vasodilator, Antihypertensive[9]

Experimental Protocols for Cross-Reactivity Assessment

To ensure the development of selective this compound derivatives, a tiered approach to cross-reactivity screening is recommended. Below are detailed protocols for key assays.

Broad Panel Kinase Inhibitor Profiling

Given that many small molecule inhibitors unintentionally target the ATP-binding site of kinases, a broad kinase screen is an essential first step.[5]

Principle: A competitive binding assay, such as the KINOMEscan™ platform, is used to quantify the interaction of a test compound with a large panel of kinases. The assay measures the ability of the compound to displace a known, immobilized ligand from the kinase active site.[10]

Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

  • Assay Execution (automated):

    • The test compound is added to wells containing DNA-tagged kinases, an immobilized active-site directed ligand, and a solid support matrix.

    • The mixture is incubated to allow the compound to compete with the immobilized ligand for kinase binding.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis:

    • The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.

    • A selectivity score (S-score) can be calculated to quantify the compound's selectivity. For example, S(1 µM) = (Number of off-targets with >90% inhibition) / (Total number of kinases tested).[10] A lower S-score signifies higher selectivity.[10]

Competitive Radioligand Binding Assay for GPCRs

This assay is the gold standard for determining the affinity of a compound for a specific receptor and is crucial for identifying off-target GPCR interactions.[11]

Principle: The assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a receptor in a cell membrane preparation.[12]

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the target GPCR.

  • Assay Setup:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and a range of concentrations of the unlabeled this compound derivative.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).

  • Incubation and Filtration:

    • Incubate the plate to reach binding equilibrium.

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate, which traps the cell membranes.[11]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for General Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is a common method for screening for general cytotoxicity.[13]

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for a desired exposure period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Visualizing Workflows and Pathways

To aid in the design and interpretation of cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway.

G cluster_0 Initial Screening cluster_1 Cross-Reactivity Profiling cluster_2 Outcome Start Start Compound Novel 6-Chloropyridazine-3- Carboxylic Acid Derivative Start->Compound Primary_Assay Primary Target Activity Assay Compound->Primary_Assay Hit_Identified Hit Identified? Primary_Assay->Hit_Identified Stop Stop Hit_Identified->Stop No Kinase_Screen Broad Kinase Panel Screen (>300 Kinases) Hit_Identified->Kinase_Screen Yes GPCR_Screen Secondary Target Screen (e.g., GPCR Panel) Kinase_Screen->GPCR_Screen Cytotoxicity General Cytotoxicity Assay (e.g., MTT, LDH) GPCR_Screen->Cytotoxicity Selectivity_Analysis Analyze Selectivity Profile (S-Score, IC50 values) Cytotoxicity->Selectivity_Analysis Lead_Compound Selective Lead Compound Selectivity_Analysis->Lead_Compound

Workflow for Cross-Reactivity Assessment.

G cluster_pathway Representative Kinase Signaling Pathway cluster_inhibition Potential Inhibition Points Ligand Ligand Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyridazinone Derivative Inhibitor->Receptor Off-Target Inhibitor->RAF On-Target Inhibitor->ERK Off-Target Off_Target_1 Off-Target Kinase 1 Off_Target_2 Off-Target Kinase 2

Potential On- and Off-Target Effects on a Kinase Pathway.

By employing a systematic approach to cross-reactivity profiling as outlined in this guide, researchers can make more informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective therapeutics derived from the versatile this compound scaffold.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloropyridazine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-chloropyridazine-3-carboxylic acid. Adherence to these protocols is critical for ensuring personal safety and proper disposal of hazardous materials.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary risks associated with this compound are skin and eye irritation, respiratory irritation, and harm if swallowed. The following table summarizes the necessary personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Double Gloving Recommended: - Inner Glove: Nitrile- Outer Glove: Butyl rubber or NeopreneProvides robust protection against chlorinated and acidic compounds. Butyl rubber and neoprene offer excellent resistance to corrosive acids.[1][2] Nitrile provides a good inner layer of protection but has variable resistance to halogenated hydrocarbons.[3]
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and dust particles that can cause severe eye irritation.
Respiratory Protection NIOSH-approved N95 dust mask or higher (e.g., half-mask respirator with appropriate cartridges)Prevents inhalation of dust particles which can cause respiratory tract irritation.
Protective Clothing Polyester or a polyester-cotton blend lab coat, or a specialized chemical-resistant apron or suit.[4]Natural fibers like cotton are not recommended as they can absorb chemical spills. Polyester and specialized fabrics offer better resistance to chemical splashes.[4]
Footwear Closed-toe, chemical-resistant shoes or bootsProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk.

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible and have been tested within the last month.

    • Verify that a chemical spill kit appropriate for solid acidic and chlorinated organic compounds is available.

    • Designate a specific, well-ventilated work area, preferably within a chemical fume hood.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Handle the solid compound with care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to transfer the chemical.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6][7][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol for Solid this compound
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Including respiratory protection, chemical-resistant gloves, and protective clothing.

  • Contain the Spill: Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash, working from the outside in.[9] Avoid creating dust.

  • Absorb and Collect: Once neutralized, use an inert absorbent material like vermiculite (B1170534) or sand to collect the solid.[9][10]

  • Package for Disposal: Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[10]

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as halogenated organic waste .[11][12][13]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[11]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal Plan cluster_emergency Emergency Response prep1 Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep2 Designate & Prepare Work Area (Fume Hood) ppe Don Full PPE prep2->ppe handle Handle Compound (Avoid Dust) ppe->handle post_handle Decontaminate & Doff PPE handle->post_handle segregate Segregate as Halogenated Organic Waste post_handle->segregate container Use Labeled, Leak-Proof Container segregate->container dispose Dispose via EHS/ Licensed Contractor container->dispose spill Spill Occurs evacuate_spill Evacuate & Secure spill->evacuate_spill contain_spill Contain & Neutralize spill->contain_spill cleanup_spill Collect & Decontaminate spill->cleanup_spill exposure Exposure Occurs skin_eye Skin/Eye Contact: Flush with Water (15 min) exposure->skin_eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Do NOT Induce Vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention exposure->seek_medical evacuate_spill->contain_spill contain_spill->cleanup_spill cleanup_spill->dispose skin_eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for the safe handling, emergency response, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloropyridazine-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
6-chloropyridazine-3-carboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.